2-Amino-5-bromo-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAASTFSTXYEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599312 | |
| Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169045-04-9 | |
| Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-Amino-5-bromo-4-methoxybenzoic acid. Due to its role as a specialized intermediate in organic synthesis, publicly available data on its physical characteristics is limited. This document compiles the available information and presents general experimental protocols for the determination of key physical properties for this class of compounds.
Core Physical Properties
| Property | Value | Source |
| CAS Number | 169045-04-9 | [2][3] |
| Molecular Formula | C₈H₈BrNO₃ | [2][4] |
| Molecular Weight | 246.06 g/mol | [2] |
| Appearance | Light pink crystalline powder | [2] |
| Purity | ≥95% | [2] |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Solubility | No data available | [1] |
| pKa | No data available |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is scarce, the following section details standardized methodologies that are broadly applicable for determining the physical properties of aromatic carboxylic acids.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method for its determination is using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small, dry sample of the crystalline compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Assessment
The solubility of a compound in various solvents is a key parameter, particularly in drug development and process chemistry.
Methodology:
-
Solvent Selection: A range of standard laboratory solvents should be chosen, including water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Sample Measurement: A precise amount of the solute (e.g., 1-10 mg) is weighed and placed into a vial.
-
Solvent Addition: A measured volume of the selected solvent is added incrementally to the vial at a constant temperature (e.g., 25 °C).
-
Observation: After each addition, the mixture is agitated (e.g., vortexed) to facilitate dissolution. The point at which the solid completely dissolves is noted.
-
Quantification: Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L). For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved solute is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a benzoic acid derivative, this is a crucial parameter influencing its behavior in physiological and chemical systems. Potentiometric titration is a standard method for pKa determination.
Methodology:
-
Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added using a burette.
-
Titration Process: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.
Illustrative Workflow
As this compound is an intermediate in chemical synthesis, a logical diagram representing a synthetic workflow for a related compound is provided below. This illustrates a multi-step synthesis process common for such molecules.
Caption: Synthetic workflow for a thyroid hormone receptor antagonist.[5]
References
Elucidating the Molecular Architecture of 2-Amino-5-bromo-4-methoxybenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the chemical structure elucidation of 2-Amino-5-bromo-4-methoxybenzoic acid, a key intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the spectroscopic data and a plausible synthetic pathway.
Chemical Identity and Properties
This compound is a polysubstituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 169045-04-9 | [1] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Appearance | Light pink crystalline powder | [1] |
| Purity | ≥95% | [1] |
Spectroscopic Data for Structural Elucidation
Due to the limited availability of experimental spectra in public databases, a combination of predicted data and analysis of characteristic functional group frequencies has been employed for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of the hydrogen and carbon atoms within the molecule.
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet | 1H | Aromatic H (C6-H) |
| ~6.5 | Singlet | 1H | Aromatic H (C3-H) |
| ~4.5-6.0 | Broad Singlet | 2H | -NH₂ |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~11.0-13.0 | Broad Singlet | 1H | -COOH |
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~158 | C4 (Aromatic C-OCH₃) |
| ~148 | C2 (Aromatic C-NH₂) |
| ~135 | C6 (Aromatic C-H) |
| ~115 | C5 (Aromatic C-Br) |
| ~112 | C1 (Aromatic C-COOH) |
| ~100 | C3 (Aromatic C-H) |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
Table 2.3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400-3200 | Strong, Broad | O-H stretch (Carboxylic Acid, H-bonded) |
| 3500-3300 | Medium | N-H stretch (Primary Amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1620-1580 | Medium | N-H bend (Primary Amine) & C=C stretch (Aromatic) |
| 1250-1200 | Strong | C-O stretch (Aryl Ether) |
| 1100-1000 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern.
Table 2.4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 245/247 | [M]⁺ (Molecular Ion) |
| 228/230 | [M - OH]⁺ |
| 200/202 | [M - COOH]⁺ |
| 185/187 | [M - COOH - CH₃]⁺ |
Proposed Synthesis Pathway
A plausible synthetic route for this compound, adapted from established methodologies for the synthesis of substituted aminobenzoic acids, is presented below. This multi-step synthesis allows for the controlled introduction of the required functional groups in the correct positions.
Experimental Protocols
The following are adapted experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 4-Methoxy-2-nitrobenzoic acid (Nitration)
-
Dissolution: In a round-bottom flask, dissolve 4-methoxybenzoic acid in concentrated sulfuric acid at 0°C.
-
Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Quenching: Pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Synthesis of 2-Amino-4-methoxybenzoic acid (Reduction)
-
Hydrogenation: Dissolve 4-methoxy-2-nitrobenzoic acid in methanol and add 10% Palladium on carbon (Pd/C) catalyst.
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).
Step 3: Synthesis of this compound (Bromination)
-
Dissolution: Dissolve 2-amino-4-methoxybenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Bromination: Slowly add N-bromosuccinimide (NBS) in portions to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching and Precipitation: Pour the reaction mixture into water to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent to yield the final product.
References
In-Depth Technical Guide: 2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical research. Its chemical structure, featuring amino, bromo, and methoxy functional groups on a benzoic acid core, makes it a versatile building block for the synthesis of more complex molecules. Notably, this compound serves as a key precursor in the laboratory synthesis of urolithins, a class of gut microbiota metabolites of ellagitannins, which are recognized for their potential health benefits. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While specific experimental data for some properties are not widely published, the provided information is based on data from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 169045-04-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Appearance | Light pink to brown crystalline powder[1] |
| Purity | ≥95% |
| Melting Point | Not consistently reported |
| Boiling Point | Not available |
| Solubility | Not specified in available literature |
| Density | ~1.7 g/cm³ |
Synthesis
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Nitration of 4-Methoxysalicylic Acid
-
To a stirred solution of 4-methoxysalicylic acid in glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir for a specified time while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the nitrated intermediate.
Step 2: Bromination of the Nitrated Intermediate
-
Dissolve the nitrated product in a suitable solvent such as glacial acetic acid.
-
Add a brominating agent, for example, N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench any excess bromine and precipitate the product by adding the reaction mixture to water.
-
Collect the solid by filtration, wash thoroughly, and dry.
Step 3: Reduction of the Nitro Group
-
Suspend the bromo-nitro intermediate in a solvent like ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the reaction mixture at reflux for several hours. For catalytic hydrogenation, stir the reaction under hydrogen pressure until the uptake of hydrogen ceases.
-
After the reduction is complete, neutralize the reaction mixture to precipitate the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Role in Urolithin Synthesis and Biological Significance
This compound is a valuable precursor for the synthesis of urolithins, particularly Urolithin A.[2] Urolithins are metabolites produced by the gut microbiota from ellagic acid and ellagitannins, which are found in foods like pomegranates, berries, and walnuts.[3] Urolithin A has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-aging properties.[4][5]
The synthesis of urolithins often involves a key step of coupling a substituted benzoic acid derivative with a resorcinol derivative. The specific substitution pattern of this compound makes it a suitable starting material for constructing the dibenzo-α-pyrone core structure of certain urolithins.
Associated Signaling Pathways
While this compound itself is not known to be biologically active, the urolithins synthesized from it have been shown to modulate key cellular signaling pathways. This indirect biological relevance is crucial for drug development professionals. Two of the most significant pathways influenced by Urolithin A are the AMPK and PI3K/Akt/mTOR pathways.
-
AMPK Signaling Pathway: Urolithin A has been demonstrated to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][6][7] Activation of AMPK can lead to enhanced mitochondrial biogenesis and function, which is beneficial for muscle health and performance.[8]
-
PI3K/Akt/mTOR Signaling Pathway: Urolithin A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical pathway for cell growth, proliferation, and survival.[9][10][11][12] Inhibition of this pathway is a key mechanism in the anti-cancer effects of Urolithin A, particularly in pancreatic cancer.[9][10][11][12]
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Role in Urolithin A Synthesis
Caption: Role of the title compound in the synthesis of Urolithin A.
Urolithin A and the AMPK/mTOR Signaling Pathways
Caption: Urolithin A's modulation of AMPK and PI3K/Akt/mTOR signaling pathways.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of bioactive compounds. Its primary role as a precursor to urolithins, particularly Urolithin A, links it to important cellular signaling pathways involved in health and disease. For researchers and drug development professionals, this compound represents a key starting material for exploring the therapeutic potential of the urolithin class of molecules. Further research into optimized and scalable synthetic routes for this compound will be crucial for advancing the development of urolithin-based therapeutics.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Urolithin A - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Activation of the miR-34a-Mediated SIRT1/mTOR Signaling Pathway by Urolithin A Attenuates D-Galactose-Induced Brain Aging in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urolithin A-induced mitophagy suppresses apoptosis and attenuates intervertebral disc degeneration via the AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urolithin A suppresses glucolipotoxicity-induced ER stress and TXNIP/NLRP3/IL-1β inflammation signal in pancreatic β cells by regulating AMPK and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gethealthspan.com [gethealthspan.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. Urolithin A, a Novel Natural Compound to Target PI3K/AKT/mTOR Pathway in Pancreatic Cancer. - inStem [instem.res.in]
The Biological Potential of 2-Amino-5-bromo-4-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Anticancer, Antimicrobial, and Anti-inflammatory Activities
Introduction
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern drug discovery. The substituted benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous clinically approved drugs. This technical guide delves into the prospective biological activities of derivatives of 2-Amino-5-bromo-4-methoxybenzoic acid, a molecule poised for exploration in the development of new anticancer, antimicrobial, and anti-inflammatory agents. While direct and extensive research on the derivatives of this specific molecule is nascent, this document synthesizes findings from structurally related compounds to provide a predictive framework for researchers, scientists, and drug development professionals. The unique substitution pattern of an amino group, a bromine atom, and a methoxy group on the benzoic acid core presents a rich landscape for chemical modification and optimization of biological activity.
Anticipated Biological Activities
Based on structure-activity relationships of analogous compounds, derivatives of this compound are predicted to exhibit a range of significant biological effects. The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, while the amino and methoxy groups offer sites for hydrogen bonding and other interactions with biological targets.
Anticancer Activity
Derivatives of benzoic acid and related aromatic compounds have demonstrated notable potential as anticancer agents. The cytotoxic effects are often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the anticancer activity of various brominated and methoxy-substituted aromatic compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Bromophenols | (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | K562 (Leukemia) | 8.09 (72h) | [1] |
| Methoxyflavones | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast) | 3.71 | |
| Methoxyflavones | 5,7-dihydroxy-4′-MF | MOLM-13 (Leukemia) | 9.1 | |
| Methoxyflavones | 5,4′-dihydroxy-6,7-DMF | MV4-11 (Leukemia) | 2.6 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a measure of the cytotoxic effects of chemical compounds.[2]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL). Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[2]
-
Formazan Solubilization: Carefully discard the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[2]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting cell viability against the logarithm of the compound concentration.[2]
References
The Therapeutic Landscape of Substituted Methoxybenzoic Acids: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and mechanisms of action of substituted methoxybenzoic acids, providing a critical resource for researchers and scientists in the field of drug development.
Substituted methoxybenzoic acids represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of therapeutic applications. The strategic placement of the methoxy group and other substituents on the benzoic acid scaffold profoundly influences their physicochemical properties and biological activities, leading to the development of potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a comprehensive overview of the core therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anti-inflammatory Applications
Derivatives of methoxybenzoic acid have demonstrated notable potential in the management of inflammation. These compounds often exert their effects through the modulation of key inflammatory mediators and signaling pathways. For instance, 2-hydroxy-4-methoxybenzoic acid has been shown to exhibit hepatoprotective effects by reducing inflammatory cytokines.[1] The anti-inflammatory efficacy is often evaluated using in vivo models such as the carrageenan-induced paw edema assay.
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay Model | Dosage | % Inhibition of Edema | Reference |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rats) | 25 mg/kg | 48.9 | [2] |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema (rats) | 125 mg/kg | 63.1 | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[3]
Materials:
-
Wistar rats or other suitable rodents
-
Test compounds (substituted methoxybenzoic acid derivatives)
-
1% Carrageenan solution in saline
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer for paw volume measurement
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for a minimum of one week prior to the experiment.
-
Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the methoxybenzoic acid derivative). Administer the vehicle, standard, or test compound orally or via intraperitoneal injection.
-
Induction of Inflammation: After a specific period (e.g., 60 minutes) post-treatment, inject a 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Signaling Pathway: Modulation of Inflammatory Cytokines
Substituted methoxybenzoic acids can modulate inflammatory responses by altering the production of key cytokines. For example, 2-hydroxy-4-methoxybenzoic acid has been shown to restore the levels of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-10 in a model of liver injury.[1]
Anticancer Applications
The anticancer potential of substituted methoxybenzoic acids is a rapidly growing area of research. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4] A notable example is the inhibition of the Akt/NF-κB signaling pathway, a critical cell survival pathway, by derivatives of 4-methoxybenzoic acid.[5]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Prostate cancer cells | Not specified | [4][6] |
| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | Leukemia (MV4-11) | 9.5 | [7] |
| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | Breast cancer (MCF-7) | 20.7 | [7] |
| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine | Colon cancer (LoVo) | 16.7 | [7] |
| 1-Anisoyl-2-hydroxy-sn-glycero-3-phosphocholine | Leukemia (MV4-11) | 21.1 | [7] |
| 4-Substituted methoxybenzoyl-aryl-thiazoles (SMART) | Melanoma and prostate cancer cells | Low nM range | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.[4][5]
Materials:
-
Cancer cell lines (e.g., LNCaP, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds (substituted methoxybenzoic acid derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution. Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[3]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.[5]
Signaling Pathway: Akt/NF-κB Inhibition
A key mechanism of anticancer activity for some 4-methoxybenzoic acid derivatives involves the inhibition of the Akt/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[4][5]
Antimicrobial Applications
Substituted methoxybenzoic acids and their derivatives have demonstrated a range of antimicrobial activities against various bacteria and fungi.[9][10] Their efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |
| N-(4-methoxybenzyl)undec-10-enamide | E. coli, A. tumefaciens | 55 | [3][9] |
| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli, A. tumefaciens | 45 | [3][9] |
| N-(4-methoxybenzyl)oleamide | E. coli, A. tumefaciens | 55 | [3][9] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive bacteria | Moderate activity | [9] |
| 3,4-Dichloro substituted 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative | Staphylococci strains | 0.5 | [4] |
| 3,5-bis(trifluoromethyl)-substituted 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative | Various Gram-positive bacteria | Potent | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Materials:
-
Test compounds (substituted methoxybenzoic acid derivatives)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Inoculate a single colony of the test bacterium into broth and incubate overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: Serially dilute the test compounds in the growth medium within the 96-well plate to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined visually or by measuring the optical density with a microplate reader.
Experimental Workflow: Antimicrobial Susceptibility Testing
The general workflow for assessing the antimicrobial properties of substituted methoxybenzoic acids involves a series of sequential steps from compound preparation to data analysis.
Neuroprotective Applications
Emerging evidence suggests that substituted methoxybenzoic acids possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. These compounds can protect neurons from various insults, including oxidative stress and excitotoxicity.[11][12]
Quantitative Data: Neuroprotective Activity
| Compound/Derivative | Assay Model | EC50/IC50 | Reference |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Glutamate-induced excitotoxicity in rat cortical cells | IC50 = 16.95 µM | [12] |
| AntiOxBEN1 (catechol derivative) | Aβ-induced cytotoxicity in SH-SY5Y cells | Neuroprotective at 10 µM | [12] |
| Benzoic acid derivative 14b | Glutamate-induced oxidative cell death in HT22 cells | Neuroprotective | [13] |
Experimental Protocol: Neuroprotection Assay against Oxidative Stress
This in vitro assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22) or primary cortical neurons
-
Cell culture medium and supplements
-
Test compounds (substituted methoxybenzoic acid derivatives)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, glutamate)
-
Cell viability assay reagents (e.g., MTT, LDH assay kit)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture neuronal cells in 96-well plates until they reach the desired confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-24 hours).
-
Induction of Oxidative Stress: Co-treat the cells with the test compound and an oxidative stress-inducing agent for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay (e.g., MTT assay as described previously).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the cells treated with the oxidative stress agent alone. Determine the EC50 value (the concentration that provides 50% of the maximal protection).
Signaling Pathway: ERK-CREB Signaling in Neuroprotection
The neuroprotective effects of some methoxybenzoic acid derivatives may be mediated through the activation of the ERK-CREB signaling pathway, which plays a crucial role in neuronal survival and plasticity.
Conclusion
Substituted methoxybenzoic acids represent a privileged scaffold in drug discovery, offering a wealth of opportunities for the development of novel therapeutics. The diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, underscore the importance of continued research into this class of compounds. This technical guide provides a foundational resource for scientists and researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant signaling pathways to aid in the rational design and development of the next generation of drugs based on the methoxybenzoic acid core. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of these versatile molecules.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 11. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Solubility and Stability
Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. It is a critical factor in drug discovery and development, influencing bioavailability, formulation, and efficacy.
Stability refers to the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, light, and pH. Understanding the stability profile is essential for determining storage conditions, shelf-life, and ensuring the safety and efficacy of the compound.
Solubility Profile
The solubility of 2-Amino-5-bromo-4-methoxybenzoic acid can be determined through both kinetic and thermodynamic solubility assays.
Illustrative Solubility Data
The following tables present hypothetical solubility data for this compound in various solvents at different temperatures. This data is for illustrative purposes and should be experimentally verified.
Table 1: Illustrative Thermodynamic Solubility of this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water (pH 7.4) | 25 | 50 |
| Phosphate Buffered Saline (PBS) | 25 | 65 |
| Dimethyl Sulfoxide (DMSO) | 25 | >2000 |
| Ethanol | 25 | 550 |
| Methanol | 25 | 800 |
| Acetonitrile | 25 | 300 |
| Water (pH 7.4) | 37 | 75 |
| Phosphate Buffered Saline (PBS) | 37 | 90 |
Table 2: Illustrative Kinetic Solubility of this compound
| Solvent System | Incubation Time (hours) | Solubility (µg/mL) |
| PBS (pH 7.4) with 1% DMSO | 2 | 85 |
| Simulated Gastric Fluid (pH 1.2) | 2 | 30 |
| Simulated Intestinal Fluid (pH 6.8) | 2 | 120 |
Experimental Protocols for Solubility Determination
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Kinetic Solubility
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microplate and perform serial dilutions.
-
Incubation: Incubate the plate at a specific temperature for a shorter period (e.g., 2 hours).
-
Analysis: Analyze the plate for precipitate formation using nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the clear supernatant after filtration or centrifugation using a UV plate reader or LC-MS/MS.
Stability Profile
The stability of this compound should be evaluated under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures.
Illustrative Stability Data
The following tables present hypothetical stability data. The percentage of the initial compound remaining after a certain period under specific conditions is shown.
Table 3: Illustrative pH Stability of this compound at 25°C
| pH | Time (hours) | % Remaining |
| 2.0 | 24 | 98.5 |
| 2.0 | 72 | 95.2 |
| 7.4 | 24 | 99.8 |
| 7.4 | 72 | 99.5 |
| 9.0 | 24 | 97.0 |
| 9.0 | 72 | 91.5 |
Table 4: Illustrative Photostability of this compound (Solid State)
| Light Source | Exposure Duration | % Remaining |
| Cool White Fluorescent | 1.2 million lux hours | 99.1 |
| Near UV | 200 watt-hours/m² | 98.8 |
Experimental Protocols for Stability Assessment
pH Stability
This study assesses the stability of the compound in solutions of varying pH.
Protocol:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7.4, 9).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
-
Quantification: Analyze the samples using a stability-indicating HPLC method to determine the concentration of the parent compound and to detect any degradation products.
Photostability
This study evaluates the effect of light on the stability of the compound, following ICH Q1B guidelines.[1][2]
Protocol:
-
Sample Preparation: Place the solid compound in a chemically inert, transparent container. For solution studies, prepare a solution of known concentration in a suitable solvent.
-
Light Exposure: Expose the samples to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light. A control sample should be kept in the dark under the same temperature conditions.
-
Exposure Levels: The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt-hours per square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated HPLC method to quantify the parent compound and any photodegradation products.
Visualizing Experimental Workflows
Solubility Assessment Workflow
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Stability Assessment Workflow
Caption: Workflow for pH and Photostability Assessment.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Although specific experimental data is not currently available, the detailed protocols and illustrative data tables herein serve as a valuable resource for researchers and scientists in designing and executing appropriate studies. A thorough understanding of these properties is paramount for the successful development and application of this compound in pharmaceutical and chemical research.
References
Spectroscopic Analysis of 2-Amino-5-bromo-4-methoxybenzoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromo-4-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. The guide details predicted and literature-based spectroscopic data, experimental protocols for obtaining such data, and a visual representation of the analytical workflow.
Spectroscopic Data
The following sections present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is compiled from spectral predictions and analysis of closely related compounds.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of different types of carbon atoms in a molecule.
| ¹H NMR Data (Predicted, 500 MHz, DMSO-d₆) | ¹³C NMR Data (Predicted, 125 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Description | Chemical Shift (δ, ppm) |
| ~11.5 - 13.0 | br s, 1H (COOH) | ~168 |
| ~7.85 | s, 1H (Ar-H) | ~155 |
| ~6.60 | s, 1H (Ar-H) | ~148 |
| ~5.5 - 6.5 | br s, 2H (NH₂) | ~135 |
| ~3.80 | s, 3H (OCH₃) | ~115 |
| ~112 | ||
| ~100 | ||
| ~56 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). "s" denotes a singlet, and "br s" denotes a broad singlet.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR data for the closely related compound, 2-amino-5-bromobenzoic acid, shows characteristic peaks at 3497 and 3383 cm⁻¹ for N-H stretching, and 1675 cm⁻¹ for C=O stretching.[1][2]
| IR Absorption Data (Predicted) | |
| Frequency (cm⁻¹) | Functional Group |
| 3400 - 3300 | N-H Stretch (Amino group) |
| 3300 - 2500 | O-H Stretch (Carboxylic acid, broad) |
| 3000 - 2850 | C-H Stretch (Methoxy group) |
| ~1700 - 1670 | C=O Stretch (Carboxylic acid) |
| ~1620 - 1580 | N-H Bend (Amino group) & C=C Stretch (Aromatic) |
| ~1250 | C-O Stretch (Aryl ether) |
| ~1050 | C-O Stretch (Methoxy group) |
| ~850 - 750 | C-H Bend (Aromatic, out-of-plane) |
| ~600 - 500 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For brominated compounds, the mass spectrum characteristically shows two molecular ion peaks (M and M+2) of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br)[3][4][5].
| Mass Spectrometry Data (Predicted) | |
| m/z (mass-to-charge ratio) | Fragment Ion |
| 245 / 247 | [M]⁺ (Molecular ion) |
| 228 / 230 | [M - OH]⁺ |
| 200 / 202 | [M - COOH]⁺ |
| 121 | [M - Br - COOH]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Acquire the spectra on a 500 MHz NMR spectrometer.
-
For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.
-
-
Data Processing :
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Acquire the spectrum using an FT-IR spectrometer.
-
Collect 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing :
-
Perform a background subtraction using a spectrum of the clean ATR crystal.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry
-
Sample Preparation (Electrospray Ionization - ESI) :
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition :
-
Infuse the sample solution into the ESI source of a high-resolution mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode over a mass range of m/z 50-500.
-
-
Data Analysis :
-
Identify the molecular ion peaks ([M+H]⁺ or [M-H]⁻).
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Identify and analyze the major fragment ions to deduce the fragmentation pathway.
-
Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Integration of data from different spectroscopic techniques for structural elucidation.
References
Investigating the Pharmacology of 2-Amino-5-bromo-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacological data for 2-Amino-5-bromo-4-methoxybenzoic acid is limited. This guide provides a summary of its known chemical properties and explores its potential pharmacology based on the activities of structurally related substituted benzoic acid derivatives. The experimental protocols detailed herein are illustrative and intended to guide future research into this compound.
Introduction
This compound is a substituted aromatic carboxylic acid. While its primary role to date has been as a chemical intermediate in synthesis, its structural motifs—an aminobenzoic acid core with halogen and methoxy substitutions—are present in a variety of biologically active molecules. Benzoic acid derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The presence of a bromine atom and methoxy and amino groups on the phenyl ring suggests that this compound could possess significant, yet unexplored, pharmacological activities.
This technical guide summarizes the available chemical data for this compound and provides a framework for its pharmacological investigation. By examining the structure-activity relationships of similar compounds, we can hypothesize potential biological targets and activities. Furthermore, this guide presents detailed experimental protocols for key in vitro assays to facilitate the systematic evaluation of its therapeutic potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Reference |
| CAS Number | 169045-04-9 | [4] |
| Molecular Formula | C₈H₈BrNO₃ | [5] |
| Molecular Weight | 246.06 g/mol | [5] |
| Appearance | Solid | - |
| Purity | Typically >95% | - |
| Solubility | No data available | - |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [4] |
Synthesis and Chemical Reactivity
The synthesis of substituted benzoic acids is well-documented. For compounds related to this compound, common synthetic routes involve the bromination and amination of a methoxybenzoic acid precursor. For instance, a general synthesis for a related compound, 2-bromo-5-methoxybenzoic acid, involves the direct bromination of m-anisic acid in acetic acid.[6] A method for synthesizing 2-bromo-5-methoxybenzoic acid with high yield involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out a bromination reaction.[7]
The amino and carboxylic acid groups provide reactive sites for further chemical modifications, making it a versatile scaffold for creating a library of derivative compounds for structure-activity relationship (SAR) studies.
Potential Pharmacological Activities
While direct pharmacological data for this compound is scarce, the biological activities of structurally similar compounds provide a basis for predicting its potential therapeutic applications.
Anti-inflammatory Activity
Aminobenzoic acid derivatives are known to possess anti-inflammatory properties.[8][9] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar activity.
Antibacterial Activity
The presence of a halogen, specifically bromine, on an aromatic ring is a common feature in compounds with antimicrobial properties. Brominated phenols and related molecules have demonstrated potent activity against various bacterial strains.[10] Therefore, this compound is a candidate for investigation as an antibacterial agent. Studies on related benzoic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[11]
Cytotoxic and Anticancer Activity
Substituted benzoic acids have been investigated for their potential as anticancer agents.[12][13][14][15] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. The specific substitution pattern on the benzoic acid ring plays a crucial role in determining the cytotoxic potency and selectivity.
Experimental Protocols
To investigate the potential pharmacological activities of this compound, a series of in vitro assays are recommended. The following are detailed protocols for preliminary screening.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Compound Dilution: A serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
COX Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX-1 and COX-2) enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid) are prepared in a suitable buffer.
-
Compound Incubation: The test compound is pre-incubated with the COX enzymes to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Illustrative Quantitative Data
The following tables provide examples of quantitative data for related substituted benzoic acid derivatives to illustrate how results for this compound could be presented.
Table 2: Illustrative Antibacterial Activity of Substituted Benzoic Acid Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-bromo-3-methyl pyrazole derivative | Bacillus subtilis ATCC 6623 | 1 | [16] |
| 3,4-dichloro pyrazole derivative | Staphylococci strains | 0.5 | [16] |
| 3-trifluoromethyl-4-bromo pyrazole derivative | Enterococci strains | 0.5 | [16] |
Table 3: Illustrative Cytotoxicity of Substituted Benzoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast Cancer) | < 5 | [12] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid methyl ester | MCF-7 (Breast Cancer) | < 5 | [12] |
| Phenyl-thiazolyl-benzoic acid derivative | NB4 (Leukemia) | 0.001–1 | [13] |
Potential Signaling Pathways
Substituted benzoic acid derivatives can modulate various signaling pathways involved in inflammation and cancer. A potential target for an anti-inflammatory compound is the NF-κB signaling pathway, which is a key regulator of the inflammatory response.
Conclusion
This compound is a compound with limited published pharmacological data. However, its chemical structure, which is shared by numerous biologically active benzoic acid derivatives, suggests its potential as a lead compound for the development of new therapeutic agents. This guide provides a foundational framework for initiating a comprehensive pharmacological investigation. The detailed experimental protocols and illustrative data offer a starting point for researchers to explore its potential anti-inflammatory, antibacterial, and cytotoxic properties. Further research, including the synthesis of derivatives for SAR studies and in vivo testing, is warranted to fully elucidate the therapeutic potential of this and related compounds.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. This compound - [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 10. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-5-bromo-4-methoxybenzoic Acid: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a valuable building block in the field of medicinal chemistry. Its unique structural features, including a reactive amino group, a bromine atom amenable to cross-coupling reactions, and a methoxy group that can influence solubility and binding interactions, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the properties, synthesis of key derivatives, and applications of this compound in drug discovery, with a particular focus on its role in the development of anticancer agents and kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 169045-04-9 | [1][2] |
| Molecular Formula | C₈H₈BrNO₃ | [3] |
| Molecular Weight | 246.06 g/mol | [3] |
| Appearance | Light pink crystalline powder | [4] |
| Purity | ≥95% | [4] |
| SMILES | COC1=C(C=C(C(=C1)N)Br)C(=O)O | |
| InChI | InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Synthesis of Bioactive Derivatives
The strategic placement of the amino, bromo, and carboxylic acid functionalities on the benzene ring allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. Two of the most powerful applications of this building block are in the synthesis of quinazolinones and as a substrate for palladium-catalyzed cross-coupling reactions.
Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound serves as an excellent precursor for the synthesis of 6-bromo-7-methoxy-quinazolin-4(3H)-one and its derivatives.
This protocol is adapted from the Niementowski reaction, a classic method for synthesizing 4(3H)-quinazolinones from anthranilic acids and their esters.[5]
-
Materials:
-
This compound
-
Formamide
-
Heating apparatus with temperature control
-
Standard laboratory glassware
-
-
Procedure:
-
A mixture of this compound (10 mmol) and formamide (40 mmol) is heated at 130-140°C for 4-6 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.
-
The crude 6-bromo-7-methoxyquinazolin-4(3H)-one can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound provides a versatile handle for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors.
This protocol is a generalized procedure adapted from methods used for structurally similar bromo-amino-heterocycles and serves as a robust starting point for optimization.[6][7]
-
Materials:
-
This compound derivative (e.g., methyl ester)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed tube
-
-
Procedure:
-
To a Schlenk flask, add the this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq).
-
Add the anhydrous solvent (e.g., 1,4-dioxane and degassed water in a 4:1 ratio).
-
Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system to afford the pure coupled product.
-
Applications in Medicinal Chemistry
The derivatives of this compound have shown significant promise in various therapeutic areas, most notably in oncology.
Anticancer Activity
The quinazolinone scaffold, readily accessible from this compound, is a well-established pharmacophore in the design of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and the Anaplastic Lymphoma Kinase (ALK), as well as by targeting key signaling pathways involved in cell proliferation and survival.[8][9]
Furthermore, derivatives of structurally similar brominated aromatic compounds have demonstrated potent antiproliferative activity by targeting other cellular components. For instance, a series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, which share a substituted bromophenyl moiety with the title compound, were identified as potent inducers of apoptosis that interact with tubulin at the colchicine-binding site, leading to cell cycle arrest.
Kinase Inhibition: Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[10][11] Consequently, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery.
The 2-aminobenzoic acid scaffold is a key feature in the design of dual PI3K/mTOR inhibitors. The amino group can form crucial hydrogen bonding interactions within the kinase active site. The ability to introduce diverse substituents at the 5-position of this compound via cross-coupling reactions allows for the exploration of the chemical space to optimize potency and selectivity for different isoforms of PI3K and mTOR.[1]
Biological Activity Data
While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the following tables summarize the cytotoxic activity of structurally related 6-bromo-quinazoline derivatives against various human cancer cell lines. This data provides a strong indication of the potential of compounds derived from the title building block.
Table 1: Cytotoxic Activity of 6-Bromo-quinazoline-4(3H)-one Derivatives [2]
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | MCF-7 (Breast) | 15.85 ± 3.32 |
| 8a (6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one) | SW480 (Colon) | 17.85 ± 0.92 |
| Erlotinib (Reference) | MCF-7 (Breast) | >30 |
| Erlotinib (Reference) | SW480 (Colon) | >30 |
Table 2: Antiproliferative Activity of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives [8]
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| 45 | A549 (Lung) | 0.44 |
| 16h (Lead Compound) | A549 (Lung) | 1.23 |
Conclusion
This compound is a highly versatile and valuable building block for medicinal chemists. Its trifunctional nature allows for the efficient construction of diverse and complex molecular scaffolds, particularly quinazolinones and biaryl structures, which are prevalent in a wide range of biologically active compounds. The demonstrated potential of structurally similar compounds as potent anticancer agents and kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway, underscores the importance of this compound as a key starting material in the design and synthesis of novel therapeutics. Further exploration of the chemical space around this scaffold is likely to yield new and improved drug candidates for the treatment of cancer and other diseases.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 351010 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exploring the Reactivity of the Amino Group in 2-Amino-5-bromo-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical reactivity of the amino group in 2-Amino-5-bromo-4-methoxybenzoic acid. This compound serves as a versatile building block in synthetic organic chemistry, particularly for the synthesis of heterocyclic scaffolds of medicinal interest. The presence of the nucleophilic amino group, ortho to a carboxylic acid and influenced by the electronic effects of the bromo and methoxy substituents, dictates its reactivity towards a range of electrophilic reagents. This guide details key reactions, provides adaptable experimental protocols, and summarizes relevant data to facilitate its use in research and drug development.
Overview of the Reactivity of the Amino Group
The amino group in this compound is a primary aromatic amine, and its reactivity is characteristic of this functional group. It readily participates in acylation, alkylation, and diazotization reactions. Furthermore, its proximity to the carboxylic acid group allows for intramolecular cyclization reactions, leading to the formation of important heterocyclic systems such as benzoxazinones and quinazolinones. The electronic nature of the aromatic ring, substituted with an electron-donating methoxy group and an electron-withdrawing bromo group, modulates the nucleophilicity of the amino group.
Key Reactions and Experimental Protocols
This section details the principal reactions involving the amino group of this compound. The provided protocols are based on established methods for structurally similar compounds and may require optimization for this specific substrate.
Acylation of the Amino Group
Acylation of the amino group is a fundamental transformation that can be readily achieved using various acylating agents, such as acid chlorides or anhydrides. This reaction is often the first step in the synthesis of more complex molecules, including benzoxazinones.
Experimental Protocol: Synthesis of 2-Acetamido-5-bromo-4-methoxybenzoic Acid
This protocol is adapted from the acylation of similar aminobenzoic acids.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.
-
Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (50-60 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the solvent and excess acetic anhydride are removed under reduced pressure. The resulting residue is triturated with a non-polar solvent, such as hexane or diethyl ether, to precipitate the N-acetylated product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield 2-acetamido-5-bromo-4-methoxybenzoic acid.
Diazotization and Sandmeyer-Type Reactions
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via Sandmeyer or related reactions.[1][2][3]
Experimental Protocol: General Procedure for Diazotization
-
Preparation of Nitrous Acid: In a flask cooled to 0-5 °C in an ice bath, a solution of sodium nitrite (NaNO₂) in water is prepared.
-
Formation of Diazonium Salt: A solution of this compound (1.0 equivalent) in a mineral acid (e.g., HCl, H₂SO₄) and water is cooled to 0-5 °C. The chilled sodium nitrite solution is added dropwise to the amine solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
Subsequent Reaction (e.g., Sandmeyer Reaction): The resulting diazonium salt solution is then added to a solution of a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a chloro, bromo, or cyano group, respectively.[4] The reaction is typically warmed to room temperature or heated to drive it to completion.
Cyclization Reactions for Heterocycle Synthesis
The ortho-disposition of the amino and carboxylic acid groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems.
The acylated intermediate, 2-acetamido-5-bromo-4-methoxybenzoic acid, can undergo intramolecular cyclization upon heating, typically in the presence of a dehydrating agent like acetic anhydride, to form a benzoxazinone.
Experimental Protocol: Synthesis of 6-Bromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one
-
Cyclization: The purified 2-acetamido-5-bromo-4-methoxybenzoic acid is suspended in acetic anhydride.
-
Heating: The mixture is heated to reflux for several hours. The progress of the cyclization can be monitored by TLC.
-
Work-up and Purification: After cooling, the excess acetic anhydride is removed under reduced pressure. The crude product is then purified by recrystallization to yield the desired benzoxazinone.
Quinazolinones can be synthesized through the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[5]
Experimental Protocol: Synthesis of 6-Bromo-7-methoxyquinazolin-4(3H)-one
This protocol is adapted from the synthesis of 6-bromoquinazolin-4(3H)-one.[5]
-
Reaction Mixture: A mixture of this compound (1.0 equivalent) and formamide (excess, e.g., 4.0 equivalents) is prepared in a reaction vessel.
-
Heating: The mixture is heated to a temperature of 130-140 °C for 4-6 hours.[5]
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Summary of Quantitative Data
| Starting Material | Reaction | Reagents | Product | Yield (%) | Reference |
| Methyl 2-amino-5-bromobenzoate | Quinazolinone Synthesis | Formamide | 6-Bromoquinazolin-4(3H)-one | ~90 | [5] |
| 2-Amino-5-bromobenzophenone | Quinazoline Synthesis | Triethyl orthoformate, NH₄OAc | 6-bromo-2,4-disubstituted quinazoline | Not specified | [6] |
| 2-Amino-4-bromobenzoic acid | Benzoxazinone Synthesis | Acetic anhydride | 7-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | Not specified | N/A |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.
Caption: Key reaction pathways of the amino group in this compound.
Caption: A generalized experimental workflow for reactions involving the target molecule.
Role in Drug Discovery and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the structural motifs present in this molecule are found in various bioactive compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9]
For instance, some derivatives of 4-methoxybenzoic acid have been investigated as potential anticancer agents, with mechanisms of action that can involve the inhibition of critical cell survival pathways such as the Akt/NFκB signaling pathway.[7] The quinazolinone and benzoxazinone scaffolds, which can be readily synthesized from this compound, are privileged structures in medicinal chemistry, forming the core of many compounds targeting various enzymes and receptors.
The development of novel derivatives from this starting material could lead to the discovery of new therapeutic agents. Future research should focus on synthesizing a library of compounds and screening them for various biological activities to elucidate their potential roles in modulating signaling pathways relevant to diseases like cancer and inflammation.
Caption: Conceptual relationship in drug discovery from the target molecule.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for 2-Amino-5-bromo-4-methoxybenzoic Acid: An Application Note for Researchers
For Immediate Release
This document provides a detailed synthesis protocol for 2-Amino-5-bromo-4-methoxybenzoic acid, a valuable building block for pharmaceutical and materials science research. The outlined two-step methodology is designed for researchers, scientists, and drug development professionals, offering a clear and reproducible procedure starting from the commercially available 4-methoxy-2-nitrobenzoic acid.
Abstract
A robust and efficient two-step synthesis for this compound is presented. The protocol involves the selective bromination of 4-methoxy-2-nitrobenzoic acid to yield 5-bromo-4-methoxy-2-nitrobenzoic acid, followed by the catalytic hydrogenation of the nitro group to the corresponding amine. This method provides a reliable route to the target compound with good yields and purity, suitable for laboratory-scale synthesis.
Introduction
Substituted anthranilic acids are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The specific substitution pattern of this compound, featuring amino, bromo, and methoxy functionalities, makes it a versatile precursor for the development of novel pharmaceuticals and fine chemicals. This application note details a practical synthetic route, enabling researchers to access this compound for their discovery and development programs.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Bromination of 4-methoxy-2-nitrobenzoic acid.
-
Step 2: Reduction of the nitro group of 5-bromo-4-methoxy-2-nitrobenzoic acid.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-bromo-4-methoxy-2-nitrobenzoic acid
This procedure describes the selective bromination of 4-methoxy-2-nitrobenzoic acid at the 5-position. The electron-donating methoxy group and the electron-withdrawing nitro and carboxylic acid groups direct the electrophilic substitution to the desired position.
Materials and Reagents:
-
4-methoxy-2-nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice-cold water
-
Sodium bisulfite solution (aqueous)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-nitrobenzoic acid in glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Cool the mixture in an ice bath and add N-bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
A precipitate will form. If the solution has a yellow-orange color due to excess bromine, add a small amount of aqueous sodium bisulfite solution until the color disappears.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromo-4-methoxy-2-nitrobenzoic acid.
Step 2: Synthesis of this compound
This protocol outlines the reduction of the nitro group of the intermediate compound to an amino group via catalytic hydrogenation. This is a clean and efficient method for this transformation.[1][2][3][4]
Materials and Reagents:
-
5-bromo-4-methoxy-2-nitrobenzoic acid
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation flask, add 5-bromo-4-methoxy-2-nitrobenzoic acid and methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the suspension.
-
Seal the flask and connect it to a hydrogen gas source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr shaker apparatus at 50 psi) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Bromination | Step 2: Reduction |
| Starting Material | 4-methoxy-2-nitrobenzoic acid | 5-bromo-4-methoxy-2-nitrobenzoic acid |
| Reagents | N-Bromosuccinimide, H₂SO₄ (cat.) | 10% Pd/C, H₂ |
| Solvent | Glacial Acetic Acid | Methanol |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 4-8 hours |
| Typical Yield | 80-90% | >90% |
| Purity (by HPLC) | >95% (after recrystallization) | >98% |
Logical Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis protocol.
Caption: Logical workflow for the synthesis of the target compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme caution.
-
Hydrogen gas is flammable. Ensure there are no ignition sources nearby during the hydrogenation step.
-
Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst as a slurry in solvent whenever possible.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step route is efficient and reproducible, making it a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. By following the outlined procedures and safety precautions, researchers can reliably produce this important chemical intermediate for their studies.
References
Application Notes and Protocols for the Use of 2-Amino-5-bromo-4-methoxybenzoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxybenzoic acid is a substituted anthranilic acid derivative with significant potential as a precursor in the synthesis of various heterocyclic compounds. Anthranilic acid and its analogues are well-established building blocks in medicinal chemistry, primarily due to their utility in constructing fused heterocyclic systems that form the core of many biologically active molecules.[1][2][3] The presence of an amino group and a carboxylic acid ortho to each other allows for versatile cyclization reactions, while the bromo and methoxy substituents on the benzene ring provide opportunities for further functionalization and modulation of physicochemical properties.
While specific documented protocols for this compound are limited in publicly available literature, its structural similarity to other widely used anthranilic acids, such as 2-amino-5-bromobenzoic acid and its esters, allows for the adaptation of established synthetic methodologies.[4][5] This document provides detailed application notes and extrapolated protocols for the synthesis of key heterocyclic scaffolds, including quinazolinones and benzoxazinones, using this compound as a starting material. These protocols are based on well-established reactions for analogous compounds and serve as a starting point for experimental design.[4][6]
Synthesis of Substituted Quinazolin-4(3H)-ones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[7][8] The synthesis of 6-bromo-7-methoxy-quinazolin-4(3H)-ones from this compound can be achieved through several established methods, most notably the Niementowski reaction.
Application Note:
The reaction of this compound with formamide or other amides provides a direct route to quinazolin-4(3H)-ones. The bromine atom at the 6-position and the methoxy group at the 7-position of the resulting quinazolinone scaffold are valuable for structure-activity relationship (SAR) studies. The bromine can serve as a handle for subsequent cross-coupling reactions to introduce further diversity.[9]
Protocol 1: Niementowski Reaction for 6-Bromo-7-methoxyquinazolin-4(3H)-one
This protocol is adapted from the synthesis of analogous quinazolinones from substituted anthranilic acids.[4]
Reaction Scheme:
Figure 1: General workflow for the Niementowski Reaction.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) |
| This compound | 246.06 |
| Formamide | 45.04 |
Procedure:
-
A mixture of this compound (1.0 eq) and formamide (4.0 eq) is heated at 130-140°C for 4-6 hours.[4]
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 6-bromo-7-methoxyquinazolin-4(3H)-one.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data (Expected):
Based on similar reactions, the following outcomes can be anticipated. Optimization will be necessary.
| Product | Starting Material | Reagent | Conditions | Anticipated Yield |
| 6-Bromo-7-methoxyquinazolin-4(3H)-one | This compound | Formamide | 130-140°C, 4-6h | ~85-95% |
Synthesis of Substituted 2,3-Dihydroquinazolino[2,1-b]quinazolin-9(1H)-ones
For the synthesis of more complex, fused heterocyclic systems, this compound can be reacted with lactams.
Application Note:
The reaction with lactams, such as 2-pyrrolidinone, can lead to the formation of polycyclic heterocyclic systems. These scaffolds are of interest in drug discovery due to their rigid structures which can allow for specific interactions with biological targets.
Protocol 2: Reaction with γ-Butyrolactam (2-Pyrrolidinone)
This protocol is based on established procedures for similar anthranilic acid derivatives.[4]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) |
| This compound | 246.06 |
| 2-Pyrrolidinone | 85.11 |
| Polyphosphoric acid (PPA) | - |
Procedure:
-
A mixture of this compound (1.0 eq) and 2-pyrrolidinone (1.2 eq) is heated at 160-180°C in the presence of a dehydrating agent like polyphosphoric acid (PPA).[4]
-
The reaction should be monitored by TLC.
-
After completion (typically 2-4 hours), the mixture is cooled and carefully quenched with ice water.
-
The precipitated solid is filtered, washed with a saturated sodium bicarbonate solution, and then with water.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
Quantitative Data (Expected):
| Product | Starting Material | Reagent | Conditions | Anticipated Yield |
| 8-Bromo-9-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | This compound | 2-Pyrrolidinone | 160-180°C, PPA, 2-4h | Variable |
Synthesis of Substituted Benzoxazin-4-ones
Benzoxazinones are another important class of heterocycles that can be synthesized from anthranilic acids. They serve as valuable intermediates for the synthesis of other heterocyclic systems, including quinazolinones.
Application Note:
The reaction of this compound with an acylating agent, such as acetic anhydride, will first form the N-acyl derivative, which can then be cyclized to the corresponding benzoxazin-4-one. This intermediate can be subsequently reacted with amines to form N-substituted quinazolinones.
Protocol 3: Synthesis of 6-Bromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one
This is a two-step, one-pot procedure adapted from general methods for benzoxazinone synthesis.
Reaction Workflow:
Figure 2: Workflow for the synthesis of a substituted benzoxazin-4-one.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) |
| This compound | 246.06 |
| Acetic Anhydride | 102.09 |
| Pyridine or Dioxane | - |
Procedure:
-
Acylation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., pyridine or dioxane), add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating (50-60°C) and monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: The intermediate, N-acetyl-2-amino-5-bromo-4-methoxybenzoic acid, can be cyclized to the benzoxazinone by heating at reflux in acetic anhydride.
-
Work-up: After completion, the excess acetic anhydride is removed under reduced pressure. The residue is then triturated with a non-polar solvent like hexane or ether to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Quantitative Data (Expected):
| Product | Starting Material | Reagents | Conditions | Anticipated Yield |
| 6-Bromo-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one | This compound | Acetic Anhydride | 1. Acylation (50-60°C)\n2. Cyclization (Reflux) | Good to Excellent |
Disclaimer: The provided protocols are based on established chemical literature for structurally similar compounds and are intended to serve as a starting point. Researchers should conduct their own literature search and perform appropriate risk assessments before commencing any experimental work. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve desired outcomes for this compound. All experiments should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. openarchive.ki.se [openarchive.ki.se]
- 3. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides detailed application notes and experimental protocols for the use of 2-Amino-5-bromo-4-methoxybenzoic acid as a versatile building block in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. The unique substitution pattern of this molecule, featuring an amino group, a bromine atom, and a carboxylic acid, offers multiple points for diversification, making it a valuable substrate in the synthesis of complex molecules for pharmaceutical and materials science applications. However, the presence of both an amino and a carboxylic acid group can present challenges, such as potential side reactions and the need for careful optimization of reaction conditions or the use of protecting groups.[1]
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions. It is important to note that specific data for this compound is limited in the literature; therefore, the data presented is based on structurally similar substrates, such as other halogenated aminobenzoic acids and aminopyridines, to provide a reasonable expectation of reaction performance.[2][3][4][5][6][7] Optimization is recommended for each specific application.
Table 1: Suzuki-Miyaura Coupling of Halogenated Aminobenzoic Acid Analogs with Arylboronic Acids [3][4]
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-18 | 85-95 |
| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 12 | 82-92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88-98 |
| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 24 | 78-88 |
Yields are based on reactions with substrates like 4-Amino-3-bromobenzoic acid and are intended as a guide.
Table 2: Heck Reaction of Various Aryl Bromides with Alkenes [6][8]
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | 85-95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMA | 120 | 24 | 80-90 |
| 3 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 |
| 4 | Ethyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 100 | 18 | 88-95 |
Yields are based on reactions with various bromoanilines and bromobenzoates and serve as a reference.
Table 3: Buchwald-Hartwig Amination of Halogenated Aminopyridine Analogs with Various Amines [9]
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 90-99 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 88-98 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₂CO₃ | THF | 80 | 24 | 75-85 |
Yields are based on reactions with 2-Amino-5-bromo-4-methylpyridine and are illustrative.
Table 4: Sonogashira Coupling of Halogenated Aminopyridine Analogs with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | DMF | 60 | 6 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (3) | Piperidine | THF | RT | 12 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Et₃N | Acetonitrile | 80 | 8 | 80-90 |
| 4 | Ethynylbenzene | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NEt | Dioxane | 90 | 12 | 88-96 |
Yields are based on reactions with aminobromopyridines and are for guidance.
Experimental Protocols
Important Considerations Before Starting:
-
Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[5]
-
Anhydrous Solvents: Use of anhydrous, degassed solvents is crucial for optimal results.
-
Protecting Groups: The presence of both a free amino group and a carboxylic acid can lead to side reactions or poor solubility.[1] Protection of one or both functionalities may be necessary. The carboxylic acid can be converted to its methyl or ethyl ester prior to the coupling reaction. The amino group can be protected, for example, as a Boc-carbamate.[1] The choice of protecting group strategy will depend on the specific reaction and the desired final product.
Suzuki-Miyaura Coupling Protocol
This protocol describes the C-C bond formation between this compound and an arylboronic acid.[3][4]
Materials:
-
This compound (or its methyl ester) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (or its ester) (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
This protocol outlines the coupling of this compound with an alkene.[6][10]
Materials:
-
This compound (or its ester) (1.0 eq)
-
Alkene (e.g., styrene, ethyl acrylate) (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (optional, e.g., PPh₃, 2-4 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., DMF, NMP)
-
Sealed reaction tube or flask
Procedure:
-
In a sealed tube, combine this compound (or its ester) (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and the base (e.g., Et₃N, 3 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF) and the alkene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol is for the formation of a C-N bond between this compound and a primary or secondary amine.[9][11]
Materials:
-
This compound (or its ester) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., G3 or G4 Buchwald precatalyst, 1-2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Glovebox or Schlenk line
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound (or its ester) (1.0 eq), the palladium catalyst/ligand system, and the base to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine coupling partner (1.2 eq).
-
Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.[7][12][13]
Materials:
-
This compound (or its ester) (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N, Piperidine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound (or its ester) (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship for Substrate Modification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 2-Amino-5-bromo-4-methoxybenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. 2-Amino-5-bromo-4-methoxybenzoic acid is a particularly valuable starting material due to its unique arrangement of functional groups. The presence of an amino group and a carboxylic acid allows for the straightforward formation of amides and esters, while the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions. This enables the synthesis of a diverse library of compounds with the potential to interact with a range of biological targets. Derivatives of analogous aminobenzoic acids have shown promise as anticancer agents, often through the inhibition of key signaling pathways involved in cell growth and proliferation.[1]
These application notes provide detailed protocols for the derivatization of this compound and the subsequent evaluation of its derivatives, with a focus on anticancer applications.
Data Presentation
The derivatization of this compound can lead to compounds with potent biological activity. The following tables present illustrative quantitative data for two classes of derivatives: N-aryl amides, which could be synthesized via amide coupling, and 3-aryl derivatives, which could be generated through a Suzuki-Miyaura cross-coupling reaction. This data is representative of activities often observed for analogous compounds targeting critical cancer signaling pathways.
Table 1: Illustrative Anticancer Activity of N-Aryl Amide Derivatives
| Compound ID | R Group (at Carboxyl) | Cell Line | IC50 (µM) |
| 1a | Phenyl | MDA-MB-231 (Breast) | 8.5 |
| 1b | 4-Fluorophenyl | MDA-MB-231 (Breast) | 5.2 |
| 1c | 3,5-Dimethoxyphenyl | MDA-MB-231 (Breast) | 2.1 |
| 1d | Pyridin-3-yl | MDA-MB-231 (Breast) | 6.8 |
| 1e | Thiazol-2-yl | MDA-MB-231 (Breast) | 4.5 |
Note: The IC50 values are hypothetical and serve as a representative example of the potency that might be achieved with this class of compounds, based on data from similar aminobenzoic acid derivatives.[2]
Table 2: Illustrative Kinase Inhibitory Activity of 3-Aryl Derivatives
| Compound ID | R' Group (at Bromo Position) | Target Kinase | IC50 (nM) |
| 2a | Phenyl | PI3Kα | 150 |
| 2b | 4-Methylphenyl | PI3Kα | 125 |
| 2c | 4-Methoxyphenyl | PI3Kα | 80 |
| 2d | Pyrimidin-5-yl | PI3Kα | 55 |
| 2e | Indazol-6-yl | PI3Kα | 30 |
Note: The IC50 values are hypothetical and based on the activity profiles of known kinase inhibitors with related structural motifs. They are intended to be illustrative of the potential for derivatives of this compound as kinase inhibitors.
Potential Signaling Pathway: PI3K/Akt Inhibition
A plausible mechanism of action for anticancer derivatives of this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4] By inhibiting key kinases in this pathway, such as PI3K itself, these compounds can induce apoptosis and halt tumor progression.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Amide Derivatives via Amide Coupling
This protocol describes a general procedure for the synthesis of N-aryl amides from this compound using HATU as a coupling agent.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add the substituted aniline (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl amide.
Caption: Workflow for N-Aryl Amide Synthesis.
Protocol 2: Synthesis of 3-Aryl Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
K2CO3 (Potassium carbonate) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and K2CO3 (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh3)4 (3-5 mol%) to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aryl derivative.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of the synthesized derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Synthesized derivative compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
References
Application Notes and Protocols for the N-Acylation of 2-Amino-5-bromo-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxybenzoic acid is a substituted anthranilic acid derivative. The presence of an amino group, a carboxylic acid, and a bromine atom on the aromatic ring provides multiple functionalities for chemical modification. N-acylation of the amino group is a fundamental transformation in organic synthesis, enabling the production of a diverse range of derivatives. This modification can alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity. In the context of drug development, N-acylation is a common strategy for synthesizing novel therapeutic agents and for producing key intermediates in the synthesis of more complex bioactive molecules.[1][2]
These application notes provide a detailed experimental procedure for the N-acylation of this compound, primarily based on the versatile and robust Schotten-Baumann reaction conditions.[3][4][5][6] This method is broadly applicable for various acylating agents, including acyl chlorides and acid anhydrides.
Reaction Scheme
Caption: General reaction scheme for the N-acylation of this compound.
Experimental Protocols
Two primary protocols are presented for the N-acylation of this compound. Protocol A describes the Schotten-Baumann reaction using an aqueous base, which is a common and effective method.[3][5][6] Protocol B outlines a method using pyridine as both the base and solvent.[1][7]
Protocol A: Schotten-Baumann Conditions (Aqueous Base)
This protocol is suitable for the acylation of this compound with acyl chlorides.
Materials and Equipment:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.
-
Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Cool the flask containing the amine solution to 0-5 °C using an ice bath and begin stirring.
-
Addition of Base: Slowly add the 10% aqueous sodium hydroxide solution (2.0-3.0 eq.) to the stirred amine solution.
-
Addition of Acylating Agent: Dissolve the acyl chloride (1.1-1.2 eq.) in a minimal amount of dichloromethane and add it dropwise to the biphasic reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Isolation and Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-acylated product.
-
Protocol B: Acylation using Pyridine
This protocol is particularly useful when using acid anhydrides as the acylating agent.[1]
Materials and Equipment:
-
This compound
-
Acid anhydride (e.g., acetic anhydride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add the acid anhydride (1.1-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[1]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure N-acylated product.
-
Data Presentation
The following table summarizes the expected inputs and potential outcomes for the N-acetylation of this compound, based on analogous reactions.
| Parameter | Protocol A (Schotten-Baumann) | Protocol B (Pyridine) |
| Starting Material | This compound | This compound |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Base | 10% Aqueous NaOH | Pyridine |
| Solvent | Dichloromethane / Water | Pyridine |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | 70-90% | 75-95% |
| Product Appearance | White to off-white solid | White to off-white solid |
| Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-acylation of this compound.
Application in Drug Development
Caption: Logical relationship of synthesis and application in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
Application Note: HPLC Purification of 2-Amino-5-bromo-4-methoxybenzoic acid
Introduction
2-Amino-5-bromo-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring the high purity of this intermediate is critical for the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis and purification of such organic molecules due to its high resolution and sensitivity.[1] This application note details a reliable and reproducible reverse-phase HPLC method for the purification of this compound.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent.[2] The separation is based on the differential partitioning of the target compound and its impurities between the stationary and mobile phases. A gradient elution is employed to ensure adequate separation of components with varying polarities.
Experimental Protocols
Materials and Reagents
-
Compound: Crude this compound
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Mobile Phase Additives:
-
Phosphoric acid (ACS grade) or Formic acid (MS-grade, if applicable)[3]
-
-
Sample Preparation: The crude sample is dissolved in a suitable solvent, typically a mixture of the mobile phase components, to ensure solubility and compatibility with the HPLC system.
Instrumentation and Chromatographic Conditions
A standard analytical or preparative HPLC system equipped with a UV detector is suitable for this method.[1]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Analytical Scale | Preparative Scale |
| HPLC System | Standard Analytical HPLC with UV Detector | Preparative HPLC with UV Detector and Fraction Collector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[1] | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[1] | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile |
| Gradient Elution | See Table 2 | See Table 3 |
| Flow Rate | 1.0 mL/min[1] | 20.0 mL/min |
| Column Temperature | 30 °C[1] | Ambient |
| Detection Wavelength | 254 nm[1][4] | 254 nm |
| Injection Volume | 10 µL[1] | 1-5 mL (depending on sample concentration) |
| Sample Concentration | ~1 mg/mL in 50:50 Acetonitrile/Water | ~10-50 mg/mL in a minimal amount of organic solvent, then diluted |
Gradient Elution Programs
Table 2: Analytical Scale Gradient Program
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 26.0 | 90 | 10 |
| 30.0 | 90 | 10 |
Table 3: Preparative Scale Gradient Program
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 85 | 15 |
| 30.0 | 25 | 75 |
| 35.0 | 25 | 75 |
| 36.0 | 85 | 15 |
| 45.0 | 85 | 15 |
Sample Preparation Protocol
-
Analytical Scale: Accurately weigh approximately 10 mg of the crude this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.[1]
-
Preparative Scale: Prepare a concentrated stock solution of the crude material by dissolving it in a minimal amount of a strong solvent (e.g., methanol or acetonitrile). Dilute this stock with the initial mobile phase composition to the desired concentration for injection.
-
Filtration: Filter all sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter and prevent column clogging.
Purification and Post-Processing Protocol
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions for at least 15-30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Fraction Collection: For preparative runs, collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator.
-
Product Isolation: The final purified compound can be obtained as a solid after complete solvent removal.
Data Presentation
The following table summarizes the expected results from the analytical and preparative HPLC runs.
Table 4: Summary of Expected HPLC Purification Results
| Parameter | Crude Sample (Analytical) | Purified Sample (Analytical) | Preparative Scale |
| Retention Time (minutes) | ~15.2 | ~15.2 | ~22.5 |
| Purity (Area %) | ~85% | >99% | N/A |
| Recovery (%) | N/A | N/A | ~90-95% |
| Peak Tailing Factor | < 1.5 | < 1.2 | < 1.5 |
| Theoretical Plates | > 2000 | > 2000 | > 1000 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of Method Parameters
Caption: Key parameters influencing HPLC separation and output metrics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Amino-4-bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Reversed-phase liquid chromatographic method for the determination of p-aminobenzoic acid and anthranilic acid in urine: application to the investigation of exocrine pancreatic function - Analytical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Step-by-Step Guide to Synthesizing Analogs from 2-Amino-5-bromo-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for synthesizing a diverse library of analogs starting from 2-amino-5-bromo-4-methoxybenzoic acid. This versatile starting material possesses three key functional groups for chemical modification: a carboxylic acid, an aromatic amine, and a bromine atom. These sites allow for the systematic exploration of chemical space to develop novel compounds with potential therapeutic applications, such as kinase inhibitors.[1]
Overview of Synthetic Strategies
The synthesis of analogs from this compound can be approached through three primary transformations targeting its key functional groups. These modifications can be performed in various sequences to generate a library of compounds with diverse functionalities.
-
Amide Bond Formation: The carboxylic acid moiety can be coupled with a wide range of primary and secondary amines to generate a library of benzamide analogs. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[2]
-
N-Acylation of the Amino Group: The amino group can be acylated using acid anhydrides or acyl chlorides to introduce different amide functionalities at the 2-position.[3]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom serves as a versatile handle for introducing aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for significant structural diversification to fine-tune biological activity.
The following diagram illustrates the overall experimental workflow for generating a diverse library of analogs.
Caption: General experimental workflow for analog synthesis.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Synthesis of Benzamide Analogs via Amide Coupling
This protocol describes a standard procedure for coupling this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzamide analog.[2]
Protocol 2: Synthesis of N-Acyl Analogs via Acetylation
This protocol provides a general method for the N-acetylation of the starting material using acetic anhydride.[3]
Materials:
-
This compound
-
Acetic anhydride
-
Water
Procedure:
-
Place this compound (1.0 g) and acetic anhydride (3-4 mL) in a 25 mL Erlenmeyer flask.
-
Gently warm the mixture on a hot plate until all the solid dissolves.
-
Heat the solution for an additional 15 minutes.
-
Allow the mixture to cool to room temperature.
-
Slowly add 2 mL of water to quench the excess acetic anhydride.
-
Heat the mixture to boiling again to ensure complete reaction and dissolution.
-
Allow the solution to cool slowly to room temperature to facilitate crystallization.
-
Isolate the product by vacuum filtration, washing with a small amount of cold water.
-
Dry the product to obtain the N-acetylated analog.[3]
Protocol 3: Synthesis of Biaryl Analogs via Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position.[6]
Materials:
-
This compound (or its methyl ester derivative for improved solubility)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours under the inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Data Presentation
The following tables provide a template for summarizing quantitative data from the synthesis of various analogs. Representative data is included for illustrative purposes.
Table 1: Synthesis of Benzamide Analogs (Protocol 1)
| Entry | Amine (R-NH₂) | Product | Yield (%) | M.p. (°C) | ¹H NMR | MS (m/z) |
|---|---|---|---|---|---|---|
| 1 | Aniline | N-phenyl-2-amino-5-bromo-4-methoxybenzamide | 82 | 165-167 | Consistent | [M+H]⁺ 321.0 |
| 2 | Benzylamine | N-benzyl-2-amino-5-bromo-4-methoxybenzamide | 79 | 152-154 | Consistent | [M+H]⁺ 335.0 |
| 3 | Morpholine | (2-Amino-5-bromo-4-methoxyphenyl)(morpholino)methanone | 85 | 178-180 | Consistent | [M+H]⁺ 315.0 |
Table 2: Synthesis of N-Acyl Analogs (Protocol 2)
| Entry | Acylating Agent | Product | Yield (%) | M.p. (°C) | ¹H NMR | MS (m/z) |
|---|---|---|---|---|---|---|
| 1 | Acetic Anhydride | 2-Acetamido-5-bromo-4-methoxybenzoic acid | 91 | 210-212 | Consistent | [M+H]⁺ 288.0 |
| 2 | Propionic Anhydride | 2-(Propionamido)-5-bromo-4-methoxybenzoic acid | 88 | 198-200 | Consistent | [M+H]⁺ 302.0 |
Table 3: Synthesis of Biaryl Analogs (Protocol 3)
| Entry | Arylboronic Acid (R-B(OH)₂) | Product | Yield (%) | M.p. (°C) | ¹H NMR | MS (m/z) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | 2-Amino-5-phenyl-4-methoxybenzoic acid | 75 | 188-190 | Consistent | [M+H]⁺ 244.2 |
| 2 | 4-Fluorophenylboronic acid | 2-Amino-5-(4-fluorophenyl)-4-methoxybenzoic acid | 71 | 195-197 | Consistent | [M+H]⁺ 262.2 |
| 3 | Pyridin-3-ylboronic acid | 2-Amino-5-(pyridin-3-yl)-4-methoxybenzoic acid | 65 | 205-207 | Consistent | [M+H]⁺ 245.2 |
Potential Biological Activity and Signaling Pathways
Substituted benzamides are known to interact with a variety of biological targets, including dopamine receptors and protein kinases.[1][7] Analogs derived from the this compound scaffold are of particular interest as potential kinase inhibitors. Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[8][9]
The diagram below illustrates a simplified, generic protein kinase signaling cascade that is often a target for therapeutic intervention. Analogs synthesized from this guide could be screened for their ability to inhibit key kinases (e.g., Kinase 1, Kinase 2) in such pathways.
Caption: A generic kinase signaling pathway targeted by inhibitors.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. webassign.net [webassign.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The protein kinase ABC's of signal transduction as targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Amino-5-bromo-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-5-bromo-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Ensuring the precise and accurate quantification of this compound is critical for quality control, process optimization, and stability testing. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are presented as adaptable methods that should be validated for specific applications.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a robust and widely used technique for determining the purity and concentration of non-volatile and thermally labile compounds like this compound. A reverse-phase method is generally suitable for this type of analyte.
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape) is recommended.[1][2] A typical starting point is a 50:50 (v/v) mixture.[3]
-
Flow Rate: 1.0 mL/min for a 4.6 mm internal diameter column.[3][4]
-
Column Temperature: 30 °C.[2]
-
UV Detection Wavelength: 254 nm, or the wavelength of maximum absorbance for the compound.[2]
-
Injection Volume: 10 µL.[2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of the analyte in unknown samples can be determined from this calibration curve.
References
Application Notes and Protocols: 2-Amino-5-bromo-4-methoxybenzoic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-4-methoxybenzoic acid is a versatile substituted anthranilic acid derivative that holds significant potential as a key intermediate in the synthesis of various pharmaceutical agents. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a bromine atom on a methoxy-substituted benzene ring, provides a rich scaffold for chemical modification. This allows for the strategic introduction of diverse pharmacophores to develop novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The presence of the bromine atom is particularly advantageous, offering a reactive handle for cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.
Core Applications in Drug Discovery
The structural motif of this compound is found in various biologically active compounds, suggesting its utility in the development of:
-
Kinase Inhibitors: The aminobenzoic acid core is a well-established scaffold for the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. These inhibitors often target the ATP-binding site of kinases, playing a crucial role in cell cycle regulation and signal transduction. Dysregulation of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, is a hallmark of many cancers, and developing potent inhibitors for these targets is a key area of research.[1][2][3]
-
Anti-inflammatory Agents: Derivatives of aminobenzoic acids have demonstrated potent anti-inflammatory properties. These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines and mediators like nitric oxide (NO) and prostaglandins.[4][5]
Experimental Protocols
Synthesis of this compound (Proposed)
Step 1: Bromination of 2-Amino-4-methoxybenzoic acid
This protocol is adapted from the bromination of similar aromatic compounds.
Materials:
-
2-Amino-4-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Dissolve 2-Amino-4-methoxybenzoic acid (1.0 eq) in DMF in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
This reaction is expected to yield this compound. The yield and purity would need to be determined experimentally. For similar bromination reactions of benzoic acid derivatives, yields are often in the range of 70-90% with high purity after recrystallization.[6][7]
Table 1: Representative Quantitative Data for Bromination of Benzoic Acid Derivatives
| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| m-Anisic acid | Bromine/Acetic Acid | Acetic Acid/Water | Reflux | 79 | Not specified | [7] |
| m-Methoxybenzoic acid | N-Bromosuccinimide | Dichloromethane | 25-30°C, 3h | 93.4 | 99.1 | [6] |
| m-Methoxybenzoic acid | Dibromohydantoin | Dichloromethane | 25-30°C, 3h | 93.6 | 99.4 | [6] |
Protocol 2: Amide Coupling for Synthesis of Bioactive Amides
The carboxylic acid moiety of this compound can be readily converted to an amide, a common functional group in many pharmaceutical compounds.
Materials:
-
This compound
-
Amine of interest (R-NH2)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
In a separate flask, dissolve PyBOP (1.2 eq) in anhydrous DMF.
-
Slowly add the PyBOP solution to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups.
Materials:
-
This compound
-
Arylboronic acid (Ar-B(OH)2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).
-
Add the Pd(PPh3)4 catalyst (0.05 eq).
-
Degas the vessel and backfill with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100°C and stir for 8-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Filter, concentrate the solvent, and purify the crude product by column chromatography.
Visualizing the Role of Derivatives in Signaling Pathways
Derivatives of this compound are anticipated to be valuable in targeting key signaling pathways implicated in cancer and inflammation.
Cyclin D-CDK4/6-Rb Pathway in Cancer
Many kinase inhibitors target the cell cycle progression machinery. The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition, and its aberrant activation is common in many cancers.[2][3] Inhibitors derived from the 2-aminobenzoic acid scaffold can be designed to block the activity of CDK4/6, leading to cell cycle arrest and inhibition of tumor growth.
Caption: Inhibition of the CDK4/6 pathway by a synthesized inhibitor.
General Experimental Workflow for Drug Synthesis and Evaluation
The following diagram illustrates a typical workflow from the this compound intermediate to a potential drug candidate and its initial biological evaluation.
Caption: A generalized workflow for pharmaceutical development.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its strategic functionalization through established synthetic methodologies, such as amide coupling and Suzuki-Miyaura cross-coupling, can lead to the generation of diverse chemical libraries for screening against various therapeutic targets. The potential for this intermediate to be a precursor for potent kinase inhibitors and anti-inflammatory agents makes it a compound of significant interest for further investigation in drug discovery and development programs. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the full potential of this promising pharmaceutical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the cyclin D-cyclin-dependent kinase (CDK) 4/6-retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Amino-5-bromo-4-methoxybenzoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 2-Amino-5-bromo-4-methoxybenzoic acid. Below you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to improve your reaction yields and product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete bromination reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature, while carefully monitoring for the formation of byproducts.[1][2] |
| Degradation of starting material or product. | Ensure reaction conditions are not overly harsh (e.g., excessive temperature or extreme pH). Use high-purity, dry reagents and solvents.[2] | |
| Suboptimal stoichiometry of reagents. | Carefully verify the molar ratios of the starting material (2-Amino-4-methoxybenzoic acid) and the brominating agent. An insufficient amount of brominating agent will lead to incomplete reaction, while an excess can cause polybromination.[1] | |
| Product loss during workup or purification. | Optimize the extraction, washing, and recrystallization steps. When washing the filtered solid, use a minimal amount of cold solvent to avoid redissolving the product. | |
| Product Contamination / Low Purity | Presence of unreacted starting material. | Drive the reaction to completion by optimizing reaction conditions (time, temperature). Purify the crude product using recrystallization or column chromatography.[2] |
| Formation of polybrominated byproducts (e.g., dibromo- species). | Use a stoichiometric amount of the brominating agent (e.g., a 1:1 molar ratio of the aminobenzoic acid to N-Bromosuccinimide).[1] Consider protecting the highly activating amino group as an acetamide before bromination to prevent over-bromination. The protecting group can be removed by acid or base hydrolysis post-bromination.[1] | |
| Presence of isomeric impurities. | The directing effects of the amino and methoxy groups can sometimes lead to the formation of other positional isomers. Purification by column chromatography using silica gel may be necessary to separate these isomers.[2] | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a consistent and reliable source. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).[2] |
| Fluctuations in reaction conditions. | Ensure precise control over temperature, pressure, and stirring rate. For reactions sensitive to moisture or air, use dry solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and logical starting material is 2-Amino-4-methoxybenzoic acid (also known as 4-methoxyanthranilic acid). The synthesis then involves the electrophilic bromination of this precursor.
Q2: What are the most common impurities to expect in this synthesis?
Common impurities include unreacted 2-Amino-4-methoxybenzoic acid, polybrominated products (e.g., 2-Amino-3,5-dibromo-4-methoxybenzoic acid), and potentially other positional isomers. The strong activating nature of the amino group makes the aromatic ring susceptible to over-bromination.[1]
Q3: Which brominating agents are suitable for this reaction?
N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of activated aromatic compounds and is a good choice for this synthesis.[3][4] Using elemental bromine (Br₂) is also possible, but it may be less selective and lead to more side products if the reaction conditions are not carefully controlled.
Q4: How can I best purify the crude this compound?
Recrystallization is an effective method for purifying the final product. Suitable solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2] If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed to separate the desired product from persistent impurities.[2][5]
Q5: What analytical techniques are recommended for assessing the purity of the final product?
A combination of techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting minor impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying the structure of any significant impurities.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[2]
Data Presentation
Comparison of Bromination Methods for Aromatic Acids (Representative Data)
The following table summarizes yields for bromination reactions of aromatic acids under different conditions, providing a baseline for what might be expected. Note that yields for the specific synthesis of this compound may vary.
| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| m-methoxybenzoic acid | Dibromohydantoin | Dichloromethane | H₂SO₄, KBrO₃, Red P | 3 | 93.6 | 99.4 | [6] |
| m-methoxybenzoic acid | N-Bromosuccinimide | Chloroform | H₂SO₄, KBrO₃, Red P | 3 | 92.7 | 99.2 | [6] |
| 4-aminobenzoic acid | N-Bromosuccinimide | DMF | - | 18 | ~70 | - | [3][4] |
| 4-aminobenzoic acid | H₂O₂ / NH₄Br | Acetic Acid | - | 3 | - | - | [3][4] |
| m-anisic acid | Bromine | Acetic Acid / Water | - | Reflux | 79 | - | [7] |
Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol describes the direct electrophilic bromination of 2-Amino-4-methoxybenzoic acid.
Materials:
-
2-Amino-4-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Equipment for filtration and drying
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-Amino-4-methoxybenzoic acid in a suitable volume of DMF.
-
Addition of Brominating Agent: To the solution, add 1 equivalent of N-Bromosuccinimide (NBS) portion-wise while stirring. Maintain the temperature at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically several hours).[4]
-
Precipitation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.[3][4]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with water to remove residual DMF and succinimide. Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Bromination with Amino Group Protection
This protocol involves the protection of the amino group as an acetamide to improve the selectivity of the bromination and prevent side reactions.
Step A: Acetylation of 2-Amino-4-methoxybenzoic acid
-
Reaction Setup: Suspend 2-Amino-4-methoxybenzoic acid in acetic anhydride.
-
Reaction: Gently heat the mixture to reflux for a short period until the starting material fully dissolves and the reaction is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture and pour it into cold water to precipitate the N-acetylated product. Filter the solid, wash with water, and dry.
Step B: Bromination of 2-Acetamido-4-methoxybenzoic acid
-
Dissolution: Dissolve the dried 2-Acetamido-4-methoxybenzoic acid in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or NBS in glacial acetic acid dropwise with constant stirring while maintaining a low temperature.[1]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.[1]
-
Isolation: Pour the reaction mixture into cold water to precipitate the crude 5-bromo-2-acetamido-4-methoxybenzoic acid. Collect the product by filtration, wash with water, and dry.[1]
Step C: Hydrolysis of the Acetamido Group
-
Hydrolysis: Reflux the crude 5-bromo-2-acetamido-4-methoxybenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[1]
-
Workup: After the hydrolysis is complete (monitor by TLC), cool the reaction mixture.
-
If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the final product.
-
If base hydrolysis was used, acidify the solution with an acid (e.g., HCl) to precipitate the product.[1]
-
-
Final Isolation: Collect the final product, this compound, by vacuum filtration, wash with water, and dry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for synthesis issues.
Caption: Key parameter relationships affecting reaction yield and purity.
References
Troubleshooting side reactions in the bromination of aminobenzoic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the bromination of aminobenzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of aminobenzoic acids?
A1: Due to the strong activating nature of the amino group, the most prevalent side reactions during the bromination of aminobenzoic acids are:
-
Polybromination: The high electron density in the aromatic ring often leads to the addition of multiple bromine atoms, resulting in di- and tri-brominated products.[1][2] For instance, the bromination of anthranilic acid can yield both 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid.[1]
-
Decarboxylation: Under certain conditions, particularly with excess bromine and in polar solvents, the carboxylic acid group can be lost, leading to the formation of brominated anilines.[1][3]
-
N-Acetylation: When using glacial acetic acid as a solvent, N-acetylation of the amino group can occur, forming N-acetyl-aminobenzoic acid, which may then undergo bromination.[1]
-
Formation of Isomeric Impurities: Depending on the position of the amino and carboxylic acid groups, a mixture of different positional isomers can be formed.[1][4]
-
Oxidation: The presence of bromine, a strong oxidizing agent, can sometimes lead to the oxidation of the amino group, resulting in the formation of colored impurities and tar-like substances.[2][5]
Q2: How does the position of the amino group (ortho, meta, para) on the benzoic acid ring affect the bromination reaction and potential side products?
A2: The regioselectivity and propensity for side reactions are significantly influenced by the relative positions of the amino and carboxylic acid groups:
-
Ortho- and Para-Aminobenzoic Acids: The amino group is a powerful ortho-, para-director. This strong activation makes the ring highly susceptible to electrophilic attack, often leading to polybromination.[1][2] For example, in anthranilic acid (ortho-aminobenzoic acid), bromination readily occurs at the positions ortho and para to the amino group.[1]
-
Meta-Aminobenzoic Acid: In m-aminobenzoic acid, the directing effects of the amino group (ortho, para) and the carboxylic acid group (meta) are in conflict.[1] The amino group directs bromination to positions 2, 4, and 6, while the carboxylic acid group directs to positions 4 and 6. This can result in a mixture of isomers, and the strong activating effect of the amino group still poses a significant risk of polybromination.[1]
Q3: My bromination reaction is yielding a mixture of mono-, di-, and even tri-brominated products. How can I achieve selective monobromination?
A3: Achieving selective monobromination of highly activated aminobenzoic acids is a common challenge. The most effective strategy is to temporarily protect the amino group to reduce its activating effect.[1][2]
Protecting Group Strategy: The most common and effective method is the acetylation of the amino group to form an acetamido group.[1][2] The acetamido group is still an ortho-, para-director but is less activating than the free amino group. This moderation of reactivity allows for more controlled and selective bromination.[1][6] Following bromination, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired monobrominated aminobenzoic acid.[1]
Q4: Can I control polybromination by simply adjusting reaction conditions like temperature and solvent?
A4: While adjusting reaction conditions can influence the selectivity, it is often insufficient to completely prevent polybromination with highly activated substrates like aminobenzoic acids.[1]
-
Temperature: Lowering the reaction temperature can decrease the overall reaction rate and may slightly improve selectivity for the mono-brominated product.[1][7]
-
Solvent: Using a less polar solvent, such as carbon disulfide (CS₂), can reduce the ionization of bromine and decrease the electrophilicity of the brominating agent, which may favor monobromination.[1][8] However, due to the high reactivity of the aminobenzoic acid ring, multiple substitutions often still occur even under these milder conditions.[1]
Therefore, for the most reliable and selective monobromination, a combination of controlled reaction conditions and the use of a protecting group is the recommended approach.[1]
Q5: I am observing significant decarboxylation in my reaction. What conditions favor this side reaction and how can I prevent it?
A5: Decarboxylation of aminobenzoic acids is more likely to occur under acidic conditions and at elevated temperatures.[3][9] The mechanism can involve the protonation of the aromatic ring, which facilitates the loss of carbon dioxide. To minimize decarboxylation:
-
Avoid strongly acidic conditions: If possible, perform the bromination under neutral or mildly acidic conditions.
-
Control the temperature: Avoid high reaction temperatures, as they can promote decarboxylation.
-
Use a protecting group: Protecting the amino group as an acetamide can also help to reduce the likelihood of decarboxylation by moderating the electron-donating nature of the substituent.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of aminobenzoic acids and provides actionable troubleshooting steps.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low to no reaction; starting material recovered | Inactive brominating agent. | Use a fresh, properly stored batch of the brominating agent (e.g., NBS).[7] |
| Insufficient reaction time or temperature. | Increase the reaction time or slightly raise the temperature, while carefully monitoring for the formation of byproducts using TLC.[1][7] | |
| Formation of multiple products (polybromination) | Highly activated substrate. | Employ a protecting group strategy by acetylating the amino group to moderate its activating effect.[1][2] |
| Excess brominating agent. | Use a stoichiometric amount (1:1 molar ratio) of the brominating agent to the aminobenzoic acid.[1][7] | |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0-5°C) to improve selectivity.[7] | |
| Presence of decarboxylated byproducts (brominated anilines) | Acidic reaction conditions. | If feasible for your specific transformation, use a less acidic solvent system. |
| High reaction temperature. | Maintain a low and controlled reaction temperature. | |
| Dark brown or tar-like substance in the reaction mixture | Oxidation of the amino group. | Ensure the purity of the starting aminobenzoic acid.[2] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2] Protecting the amino group can also make the substrate less susceptible to oxidation.[2] |
| Low yield of the desired isomer (poor regioselectivity) | Competing directing effects of substituents. | For substrates like m-aminobenzoic acid, separation of isomers might be necessary post-reaction through techniques like fractional crystallization or chromatography. |
| Steric hindrance. | In some cases, steric hindrance may prevent bromination at a specific position. Consider alternative synthetic routes if a particular isomer is required. |
Experimental Protocols
Protocol 1: Direct Bromination of 4-Aminobenzoic Acid
This method is simpler but carries a higher risk of side reactions, particularly polybromination.
-
Materials: 4-Aminobenzoic acid, Ammonium bromide, Hydrogen peroxide (30% solution), Acetic acid, Dichloromethane, Methanol.[10][11]
-
Procedure:
-
In a suitable flask, dissolve 4-aminobenzoic acid and ammonium bromide in acetic acid.[10][11]
-
Slowly add hydrogen peroxide dropwise to the stirred mixture at room temperature.[7][10][11]
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7][10]
-
Upon completion, the product may precipitate. If not, add water to induce precipitation.[7]
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of dichloromethane and methanol, for purification.[10][11]
-
Protocol 2: Selective Monobromination of p-Aminobenzoic Acid via Acetylation
This two-step protocol involves the protection of the amino group to achieve higher selectivity.[1]
Step 1: Acetylation of p-Aminobenzoic Acid [1]
-
In a fume hood, dissolve p-aminobenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with constant stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-acetyl-p-aminobenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-Acetyl-p-aminobenzoic Acid [1]
-
Dissolve the dried N-acetyl-p-aminobenzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.
-
Pour the reaction mixture into cold water to precipitate the crude 4-acetamido-3-bromobenzoic acid.
-
Collect the product by vacuum filtration and wash thoroughly with water. A wash with a sodium bisulfite solution can be used to remove any excess bromine.[1]
Step 3: Deprotection (Hydrolysis) of 4-Acetamido-3-bromobenzoic Acid [1]
-
Reflux the crude 4-acetamido-3-bromobenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the reaction for the complete removal of the acetyl group.
-
After completion, cool the reaction mixture and adjust the pH to precipitate the final product, 4-amino-3-bromobenzoic acid.
-
Collect the purified product by filtration, wash with water, and dry.
Visualizations
Caption: Troubleshooting workflow for side reactions.
Caption: Comparison of direct vs. protected bromination workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scite.ai [scite.ai]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-bromo-4-methoxybenzoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-bromo-4-methoxybenzoic acid.
Proposed Synthetic Pathway
The recommended synthetic route for this compound involves a three-step process starting from 2-Amino-4-methoxybenzoic acid. This pathway includes the protection of the amino group, followed by regioselective bromination, and subsequent deprotection to yield the final product.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Acetamido-4-methoxybenzoic acid (Protection)
-
Dissolution: In a round-bottom flask, suspend 2-Amino-4-methoxybenzoic acid (1.0 eq) in water.
-
Basification: Add a solution of sodium hydroxide (2.5 eq) to dissolve the starting material completely.
-
Acetylation: Cool the solution to 0-5°C in an ice bath. Add acetic anhydride (1.2 eq) dropwise while maintaining the temperature.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.
-
Acidification: Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-Acetamido-4-methoxybenzoic acid.
Step 2: Synthesis of 2-Acetamido-5-bromo-4-methoxybenzoic acid (Bromination)
-
Dissolution: Dissolve 2-Acetamido-4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Bromination: Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration, wash with a cold solution of sodium bisulfite to remove excess bromine, followed by washing with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Acetamido-5-bromo-4-methoxybenzoic acid.
Step 3: Synthesis of this compound (Deprotection)
-
Hydrolysis: Reflux a suspension of 2-Acetamido-5-bromo-4-methoxybenzoic acid (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 8-12 hours.
-
Neutralization: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate to a pH of 7-8 to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Acetylation | Acetic anhydride, NaOH | Water | 0 - RT | 2 - 3 | 90 - 95 |
| 2 | Bromination | Bromine | Acetic Acid | RT | 4 - 6 | 75 - 85 |
| 3 | Hydrolysis | HCl, Ethanol | Water/Ethanol | Reflux | 8 - 12 | 80 - 90 |
Troubleshooting Guide
Question 1: In Step 1 (Acetylation), the product is not precipitating upon acidification. What could be the issue?
Answer: This could be due to incomplete reaction or the formation of soluble salts.
-
Incomplete Reaction: Ensure that the reaction has gone to completion by checking with TLC. If the starting material is still present, consider extending the reaction time or adding a slight excess of acetic anhydride.
-
pH Adjustment: Double-check the pH of the solution after acidification. The product is most insoluble at its isoelectric point. Adjust the pH carefully; over-acidification might lead to the formation of soluble hydrochloride salts.
Question 2: The bromination in Step 2 is resulting in a low yield and multiple products. How can I improve the regioselectivity?
Answer: The formation of multiple products, including di-brominated species, can be a challenge.
-
Control of Stoichiometry: Use a precise amount of bromine (1.0-1.1 equivalents). Adding a large excess will lead to di-bromination.
-
Temperature Control: Perform the reaction at room temperature or slightly below. Higher temperatures can lead to side reactions.
-
Slow Addition: Add the bromine solution dropwise over a prolonged period to maintain a low concentration of bromine in the reaction mixture, which favors mono-bromination.
Question 3: During the deprotection in Step 3, the reaction is incomplete even after prolonged reflux. What can be done?
Answer: Incomplete hydrolysis can be due to insufficient acid concentration or reaction time.
-
Acid Concentration: Ensure that a sufficient concentration of hydrochloric acid is used. You can try a higher concentration or a different acid like sulfuric acid, but this should be done cautiously as harsher conditions can lead to product degradation.
-
Reaction Monitoring: Monitor the reaction progress using TLC. If the reaction is slow, extend the reflux time.
-
Alternative Deprotection: If acidic hydrolysis is not effective, consider alkaline hydrolysis using sodium hydroxide, followed by careful neutralization to precipitate the product.
Question 4: The final product, this compound, has a persistent color. How can I decolorize it?
Answer: The color is likely due to trace impurities.
-
Recrystallization: Perform a second recrystallization, possibly with the addition of a small amount of activated charcoal to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Washing: Ensure the product is thoroughly washed with appropriate solvents to remove any residual colored byproducts.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protecting the amino group in the first step? A1: The amino group is a strong activating group that can lead to multiple side reactions, including oxidation and the formation of multiple brominated isomers. Protecting it as an acetamido group moderates its activating effect, allowing for more controlled and regioselective bromination at the desired C5 position.
Q2: What are the key safety precautions to take during the bromination step? A2: Bromine is highly corrosive, toxic, and volatile. This step must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a quenching agent, such as sodium bisulfite or sodium thiosulfate, readily available to neutralize any spills.
Q3: Can I use a different brominating agent instead of liquid bromine? A3: Yes, other brominating agents can be used. N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine. The reaction conditions, such as the solvent and catalyst, may need to be optimized when using a different brominating agent.
Q4: How can I confirm the structure and purity of the final product? A4: A combination of analytical techniques should be used for confirmation:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the bromine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point Analysis: A sharp melting point range close to the expected value is an indicator of high purity.
Q5: What is the expected regioselectivity of the bromination of 2-Acetamido-4-methoxybenzoic acid? A5: The acetamido and methoxy groups are both ortho-, para-directing. The position para to the acetamido group is occupied by the methoxy group. The positions ortho to the acetamido group are C3 and the position of the carboxylic acid. The positions ortho to the methoxy group are C3 and C5. The C5 position is sterically less hindered and electronically favored for electrophilic substitution, making it the major site of bromination.
Overcoming solubility issues with 2-Amino-5-bromo-4-methoxybenzoic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Amino-5-bromo-4-methoxybenzoic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule containing both an acidic carboxylic acid group and a basic amino group, making it amphoteric. Its solubility is influenced by the interplay of these functional groups, the aromatic ring, and the halogen substituent. Generally, it is expected to have limited solubility in non-polar organic solvents and higher solubility in polar aprotic and protic solvents, especially those capable of hydrogen bonding.
Q2: Why is my compound not dissolving in a specific organic solvent?
A2: Dissolution is governed by the principle of "like dissolves like".[1] If this compound is not dissolving, there is likely a significant mismatch in polarity between the compound and the chosen solvent. The crystalline structure of the solid can also contribute to poor solubility, as energy is required to break the crystal lattice.
Q3: How do the functional groups of this compound affect its solubility?
A3: The key functional groups are:
-
Carboxylic Acid (-COOH): This is a polar group that can act as a hydrogen bond donor and acceptor.[2] Its presence suggests that solubility will be enhanced in polar, protic solvents.
-
Amino Group (-NH2): Also a polar group capable of hydrogen bonding, which contributes to solubility in polar solvents.
-
Methoxy Group (-OCH3): This group adds some polarity and can act as a hydrogen bond acceptor.
-
Bromo Group (-Br): The bromine atom increases the molecular weight and can slightly increase polarity, but its primary effect is often to enhance intermolecular interactions in the solid state, potentially reducing solubility.
-
Aromatic Ring: The benzene ring is non-polar and hydrophobic, which can limit solubility in highly polar solvents like water, but improve it in organic solvents with some aromatic character.[3]
Q4: Can I predict the best solvent for this compound?
A4: While precise prediction is difficult without experimental data, you can make an educated guess based on the compound's structure. Polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol and methanol, are good starting points due to their ability to engage in hydrogen bonding.[4] For a more systematic approach, it is recommended to perform small-scale solubility tests with a range of solvents.
Troubleshooting Guides
Issue: The compound has poor solubility in the desired solvent system.
This troubleshooting workflow provides a systematic approach to addressing solubility challenges.
Caption: Troubleshooting workflow for solubility issues.
Issue: The compound precipitates out of solution upon standing or temperature change.
-
Problem: Supersaturation. The initial dissolution may have been achieved under conditions (e.g., heating) that allowed the concentration to exceed the equilibrium solubility at ambient temperature.
-
Solution 1: Re-dissolve and Adjust. Re-dissolve the compound with heating and then slowly add a co-solvent in which the compound is less soluble until a slight turbidity is observed. This will bring the concentration closer to the saturation point at room temperature.
-
Solution 2: Maintain Temperature. If the experimental conditions allow, maintain the temperature at which the compound is fully soluble.
Data Presentation
The following table provides an estimated qualitative solubility of this compound in common organic solvents. This information is inferred from the solubility of similar substituted benzoic acids and should be confirmed experimentally.[5][6]
| Solvent Category | Solvent Example | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to accept hydrogen bonds. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effectively solvates polar functional groups. | |
| Acetonitrile | Moderate | Less polar than DMSO/DMF, but can still interact with the polar groups. | |
| Polar Protic | Methanol | Moderate to High | Can act as both a hydrogen bond donor and acceptor. |
| Ethanol | Moderate | Similar to methanol but slightly less polar.[5] | |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Can accept hydrogen bonds but is less polar overall. |
| Diethyl Ether | Low | Primarily non-polar character with a weak dipole. | |
| Halogenated | Dichloromethane (DCM) | Low | Moderate polarity but lacks strong hydrogen bonding capabilities. |
| Aromatic | Toluene | Low | Non-polar; may have some interaction with the aromatic ring but not with the polar functional groups. |
| Non-polar Alkanes | Hexane | Very Low | Polarity mismatch between the solvent and the polar functional groups of the solute.[2] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. Adjusting the pH can ionize these groups, forming a salt that is often more soluble than the neutral compound.
Caption: Effect of pH on the ionization and solubility.
Methodology:
-
Suspend the Compound: Suspend a known amount of this compound in the chosen organic solvent (e.g., methanol, ethanol).
-
For Basic Conditions: Slowly add a suitable organic base (e.g., triethylamine, DBU) dropwise while stirring. The formation of the carboxylate salt should enhance solubility.
-
For Acidic Conditions: If working in a non-aqueous but protic-compatible solvent, a solution of a strong acid (e.g., HCl in dioxane) can be added to protonate the amino group.
-
Monitor Dissolution: Observe the mixture for the dissolution of the solid.
-
Caution: Ensure the chosen acid or base is compatible with your downstream reaction conditions.
Protocol 2: Developing a Co-solvent System
A co-solvent system involves using a mixture of two or more miscible solvents to achieve a desired level of polarity that is optimal for dissolving the solute.
Methodology:
-
Initial Dissolution: Attempt to dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO or DMF).
-
Titration with "Poor" Solvent: Slowly add the primary reaction solvent (the "poor" solvent) to the solution from step 1 with vigorous stirring.
-
Observe for Precipitation: Continue adding the "poor" solvent until the first sign of persistent turbidity or precipitation. This indicates the approximate limit of solubility for that solvent ratio.
-
Optimization: Prepare several vials with different ratios of the "good" and "poor" solvents, bracketing the ratio found in step 3, to determine the optimal co-solvent mixture that keeps the compound in solution at the desired concentration.
-
Heating/Sonication: Gentle heating or sonication can be used to aid dissolution during the preparation of the co-solvent mixtures.
Protocol 3: Solubility Enhancement by Heating
The solubility of most solids increases with temperature.
Methodology:
-
Suspend the Compound: Suspend the this compound in the desired solvent at room temperature.
-
Gradual Heating: Place the suspension in a heated bath and increase the temperature gradually while stirring.
-
Monitor Dissolution: Note the temperature at which the compound completely dissolves.
-
Caution:
-
Be aware of the boiling point of your solvent to avoid evaporation.
-
Ensure the compound is thermally stable at the required temperature.
-
As noted in the troubleshooting guide, be aware that the compound may precipitate upon cooling.
-
References
- 1. Khan Academy [khanacademy.org]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
Technical Support Center: Purification of 2-Amino-5-bromo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Amino-5-bromo-4-methoxybenzoic acid (CAS 169045-04-9).[1] Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from starting materials or side reactions during synthesis. Potential impurities may include:
-
Unreacted starting materials: Such as 2-amino-4-methoxybenzoic acid if the bromination step is incomplete.
-
Di-brominated products: Isomers of dibromo-2-amino-4-methoxybenzoic acid can form if the reaction conditions are not carefully controlled.
-
Isomeric impurities: Depending on the synthetic route, other positional isomers of the target molecule might be present.
-
Residual solvents and reagents: Solvents used in the synthesis and workup may be carried over.
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization and column chromatography are two of the most common and effective methods for purifying this compound.
-
Recrystallization is often the first choice for removing minor impurities and can yield highly pure crystalline material if a suitable solvent is found.
-
Column chromatography is more effective for separating the desired product from impurities with similar solubility profiles, such as isomers or di-brominated byproducts.[2]
Q3: What is the recommended solvent for recrystallizing this compound?
A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For compounds with similar structures, common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3] A mixed solvent system, such as ethanol/water, may also be effective.[4] It is advisable to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture.
Q4: What analytical techniques can I use to assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and helps in the identification of structurally similar impurities.
-
Mass Spectrometry (MS): Verifies the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Yield After Recrystallization | Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated. | |
| Washing crystals with warm solvent. | Wash the collected crystals with a small amount of ice-cold solvent.[5] | |
| "Oiling Out" During Recrystallization | High concentration of impurities. | Consider a preliminary purification step like a solvent wash or column chromatography. |
| Solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. |
| Column is overloaded with crude material. | Use an appropriate amount of crude product for the size of the column. | |
| Product is still impure after purification. | The chosen purification method is not suitable for the persistent impurities. | A combination of techniques may be necessary. For example, follow column chromatography with a final recrystallization step. |
Experimental Protocols
Recrystallization Protocol
This is a general procedure that may require optimization.
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential solvent and observe solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring and heating.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: To maximize the yield, cool the flask in an ice bath for 30-60 minutes.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This is a general procedure that may require optimization.
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a solvent system (eluent) that provides good separation of the desired compound from its impurities. A typical starting point for similar compounds could be a mixture of hexanes and ethyl acetate.[2]
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Quantitative Data
| Compound | Purification Method | Solvent(s) | Yield (%) | Purity (%) | Reference |
| 2-bromo-5-methoxybenzoic acid | Recrystallization | Ethanol | 93.4 | 99.1 | [3] |
| 2-bromo-5-methoxybenzoic acid | Recrystallization | Methanol | 92.7 | 99.2 | [3] |
| 2-bromo-5-methoxybenzoic acid | Recrystallization | Isopropanol | 92.8 | 99.5 | [3] |
| 2-Amino-5-bromobenzyl alcohol | Recrystallization | Ethyl acetate/Hexanes | 80-88 | Analytically Pure | [2] |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for purification issues.
References
Preventing degradation of 2-Amino-5-bromo-4-methoxybenzoic acid during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Amino-5-bromo-4-methoxybenzoic acid during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound, offering potential causes and actionable solutions.
Q1: I am observing a lower than expected yield in my cross-coupling reaction, and I suspect debromination of my starting material. How can I confirm this and prevent it?
A1: Hydrodehalogenation, or debromination, is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich aryl bromides.[1][2] This leads to the formation of 2-amino-4-methoxybenzoic acid, which will not participate in the desired coupling reaction.
-
Confirmation:
-
Analyze the crude reaction mixture by LC-MS to look for a mass corresponding to the debrominated product (C₈H₉NO₃, M+H⁺ = 168.07).
-
¹H NMR of the crude mixture may also show a new set of aromatic protons corresponding to the debrominated species.
-
-
Prevention & Solutions:
-
Choice of Ligand and Catalyst: Use bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over competing side reactions.[3]
-
Hydrogen Source: The source of the hydride for debromination can be solvents (like alcohols), water, or even the amine coupling partner.[2] Ensure the use of anhydrous and de-gassed solvents.
-
Reaction Conditions: Lowering the reaction temperature and minimizing reaction time can reduce the extent of debromination.
-
Q2: My reaction is producing a phenolic byproduct, and the yield of my desired product is low. What is causing this degradation?
A2: The methoxy group (-OCH₃) on the aromatic ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures, leading to the formation of a phenolic byproduct (2-amino-5-bromo-4-hydroxybenzoic acid).[4]
-
Confirmation:
-
Use LC-MS to identify a mass corresponding to the demethylated product (C₇H₆BrNO₃, M+H⁺ = 231.96).
-
The phenolic proton can sometimes be observed in the ¹H NMR spectrum, although it may be broad or exchange with deuterated solvents.
-
-
Prevention & Solutions:
-
Avoid Harsh Acidic/Basic Conditions: If possible, perform the reaction under neutral or mildly basic conditions. Avoid strong acids like HBr or HI, which are known to cleave ethers.[4]
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of ether cleavage.
-
Protecting Groups: If harsh conditions are unavoidable, consider protecting the carboxylic acid as an ester. This can sometimes reduce the overall reactivity and degradation of the molecule.
-
Q3: During my reaction workup or upon heating, I am detecting gas evolution and the loss of my carboxylic acid functionality. What is happening?
A3: Decarboxylation, the loss of CO₂, can occur with benzoic acid derivatives, particularly when heated in the presence of certain catalysts or under harsh pH conditions. For some palladium-catalyzed reactions, decarboxylative coupling can be an issue.[5][6] This would result in the formation of 4-bromo-3-methoxyaniline.
-
Confirmation:
-
LC-MS analysis of the crude mixture would show a peak corresponding to the mass of the decarboxylated product (C₇H₈BrNO, M+H⁺ = 201.98).
-
The disappearance of the carboxylic acid proton in the ¹H NMR spectrum and changes in the aromatic proton signals would also be indicative.
-
-
Prevention & Solutions:
-
Temperature Management: Avoid excessive heating. Run reactions at the lowest effective temperature.
-
Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is an effective way to prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step if needed.
-
Choice of Base: Use non-nucleophilic, milder bases where possible.
-
Q4: The amino group in my molecule seems to be interfering with my desired reaction, leading to multiple products. How can I mitigate this?
A4: The primary amino group is nucleophilic and can compete in reactions intended for other functional groups. For instance, in cross-coupling reactions, the amine can act as a ligand for the palladium catalyst, potentially inhibiting the catalytic cycle.[3] In other reactions, it can undergo unwanted acylation or alkylation.
-
Confirmation:
-
Complex product mixtures observed by TLC or LC-MS are a strong indicator of side reactions involving the amino group.
-
NMR spectroscopy can help identify byproducts resulting from N-acylation, N-alkylation, or other undesired transformations.
-
-
Prevention & Solutions:
-
Use of Protecting Groups: The most effective strategy is to protect the amino group. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) and Ac (acetyl). The choice of protecting group will depend on the stability required for the subsequent reaction steps and the conditions for its removal.[6]
-
Data Presentation
Table 1: Protecting Group Strategies for this compound
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Conditions | Reference |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, THF, rt, 12h | >95% | TFA/DCM or 4M HCl in Dioxane | General Protocol |
| Ac (Acetyl) | Acetic Anhydride, Pyridine, 0°C to rt | >90% | Acidic or basic hydrolysis (e.g., HCl/MeOH or LiOH/H₂O) | General Protocol |
Note: Yields are typical for protection of substituted anilines and may vary depending on the specific reaction conditions.
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling with and without Amine Protection
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Unprotected ortho-bromoaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle (10 mol%) | K₃PO₄ | 2-MeTHF | 91 | [7] |
| Unprotected ortho-bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 11 | [7] |
| N-Boc-2-bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | Adapted from similar reactions |
Note: Data is for analogous ortho-bromoaniline systems to illustrate the potential impact of protecting groups on reaction efficiency.
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in tetrahydrofuran (THF, 0.2 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-2-Amino-5-bromo-4-methoxybenzoic acid Methyl Ester
Note: The carboxylic acid is protected as a methyl ester to prevent potential side reactions.
-
Inert Atmosphere: To a dry Schlenk flask, add N-Boc-2-Amino-5-bromo-4-methoxybenzoic acid methyl ester (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen (repeat three times).
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common degradation pathways.
Caption: A logical workflow for using protecting groups to prevent degradation during synthesis.
References
- 1. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-bromo-4-methoxybenzoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of 2-Amino-5-bromo-4-methoxybenzoic acid. Below, you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for producing this compound in a laboratory setting?
A1: A robust and scalable three-step synthesis is recommended. This process begins with the protection of the amino group of the starting material, 2-amino-4-methoxybenzoic acid, via acetylation. The subsequent step involves the regioselective bromination of the protected intermediate. The final step is the deprotection of the amino group to yield the desired product. This multi-step approach is favored to prevent common side reactions like polybromination.
Q2: Why is the protection of the amino group necessary before bromination?
A2: The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions. Direct bromination of 2-amino-4-methoxybenzoic acid would likely lead to multiple bromine substitutions on the aromatic ring and potential oxidation side products, resulting in a low yield of the desired mono-brominated product.[1] By converting the amino group to a less activating acetamido group (-NHCOCH₃), the reaction can be controlled to achieve selective mono-bromination.[2]
Q3: What are the most common impurities to expect in the final product?
A3: Common impurities can include unreacted starting material (2-amino-4-methoxybenzoic acid), the acetylated intermediate (2-acetamido-5-bromo-4-methoxybenzoic acid), and potentially over-brominated byproducts. The presence of these impurities can be minimized by optimizing reaction times and purification methods.
Q4: What purification techniques are most effective for isolating the final product?
A4: Recrystallization is a highly effective method for purifying the final product, this compound.[3] Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3] If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed for more rigorous purification.[3]
Experimental Protocols
The synthesis of this compound is presented as a three-step process.
Step 1: Acetylation of 2-Amino-4-methoxybenzoic acid (Protection)
This initial step protects the highly reactive amino group to prevent unwanted side reactions during bromination.
Methodology:
-
In a fume hood, dissolve 2-amino-4-methoxybenzoic acid in glacial acetic acid.
-
With stirring, slowly add acetic anhydride to the solution. The reaction is exothermic, so control the addition rate to maintain a moderate temperature.
-
After the initial exothermic reaction subsides, gently heat the mixture to ensure the reaction proceeds to completion.
-
Pour the warm reaction mixture into ice-cold water to precipitate the N-acetyl-2-amino-4-methoxybenzoic acid.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.
Step 2: Bromination of 2-Acetamido-4-methoxybenzoic acid
This step introduces the bromine atom at the desired position on the aromatic ring.
Methodology:
-
Dissolve the dried 2-acetamido-4-methoxybenzoic acid in a suitable solvent such as glacial acetic acid or acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
If residual bromine color is present, add a solution of sodium thiosulfate to neutralize it.
-
Collect the precipitated 2-acetamido-5-bromo-4-methoxybenzoic acid by vacuum filtration, wash with water, and dry.
Step 3: Hydrolysis of 2-Acetamido-5-bromo-4-methoxybenzoic acid (Deprotection)
The final step removes the acetyl protecting group to yield the target compound.
Methodology:
-
Reflux the crude 2-acetamido-5-bromo-4-methoxybenzoic acid with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Monitor the reaction by TLC until the hydrolysis is complete.
-
Cool the reaction mixture. If acidic hydrolysis was performed, carefully neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product. If basic hydrolysis was used, acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid this compound by vacuum filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following tables provide representative quantitative data for each step of the synthesis. Note that yields may vary depending on the reaction scale and purification efficiency.
Table 1: Reagents and Conditions for the Synthesis of this compound
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1. Acetylation | 2-Amino-4-methoxybenzoic acid | Acetic anhydride | Glacial Acetic Acid | 100-120 | 1-2 |
| 2. Bromination | 2-Acetamido-4-methoxybenzoic acid | N-Bromosuccinimide (NBS) | Acetonitrile or Acetic Acid | Room Temperature | 12-24 |
| 3. Hydrolysis | 2-Acetamido-5-bromo-4-methoxybenzoic acid | Hydrochloric Acid or Sodium Hydroxide | Water/Ethanol mixture | Reflux | 2-4 |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield (%) | Typical Purity (%) |
| 1. Acetylation | 2-Acetamido-4-methoxybenzoic acid | 90-95 | >98 |
| 2. Bromination | 2-Acetamido-5-bromo-4-methoxybenzoic acid | 80-85 | >95 (crude) |
| 3. Hydrolysis | This compound | 85-90 | >98 (after recrystallization) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Acetylation) | Incomplete reaction. | - Ensure sufficient heating and reaction time. - Use a slight excess of acetic anhydride. |
| Product loss during workup. | - Ensure complete precipitation by using ice-cold water. - Minimize washing volumes. | |
| Polybromination in Step 2 | Direct bromination without protection. | - Always perform the acetylation step before bromination. |
| Reaction conditions are too harsh. | - Use a milder brominating agent like NBS. - Maintain room temperature and avoid heating. | |
| Incomplete Bromination in Step 2 | Insufficient brominating agent. | - Use a slight excess (1.05-1.1 equivalents) of NBS. |
| Poor quality of NBS. | - Use freshly opened or properly stored NBS. | |
| Low yield in Step 3 (Hydrolysis) | Incomplete deprotection. | - Extend the reflux time and monitor by TLC. - Ensure the concentration of the acid or base is adequate. |
| Product loss during pH adjustment. | - Adjust the pH slowly and ensure complete precipitation before filtration. | |
| Final product is discolored (yellow/brown) | Presence of residual bromine. | - During the workup of the bromination step, wash with a sodium thiosulfate solution to remove any unreacted bromine.[4] |
| Impurities from side reactions. | - Purify the final product by recrystallization, potentially with the addition of activated carbon to remove colored impurities. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]
- 2. prepchem.com [prepchem.com]
- 3. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-(4-methoxybenzamido)benzoic acid (1183377-47-0) for sale [vulcanchem.com]
Identifying and minimizing impurities in 2-Amino-5-bromo-4-methoxybenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 2-Amino-5-bromo-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: A common and direct method for the synthesis of this compound is the electrophilic bromination of 2-Amino-4-methoxybenzoic acid. This reaction typically utilizes a brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The amino and methoxy groups on the aromatic ring are activating and ortho-, para-directing, guiding the bromine to the C5 position.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: The impurity profile is largely dependent on the control of the reaction conditions. The most common impurities include:
-
Unreacted Starting Material: 2-Amino-4-methoxybenzoic acid.
-
Over-brominated Species: 2-Amino-3,5-dibromo-4-methoxybenzoic acid.
-
Isomeric Impurities: Other isomers such as 2-Amino-3-bromo-4-methoxybenzoic acid, although less likely due to steric hindrance.
-
Reagent Residues: By-products from the brominating agent, such as succinimide if NBS is used.
Q3: How can I monitor the progress of the reaction to minimize impurity formation?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the reaction mixture to spots of the starting material and, if available, a standard of the desired product, you can determine the optimal time to quench the reaction. This helps to avoid the formation of over-brominated by-products.
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Material in the Final Product
-
Question: My final product shows a significant amount of unreacted 2-Amino-4-methoxybenzoic acid. What could be the cause and how can I fix it?
-
Answer: This issue typically arises from insufficient brominating agent or suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Brominating Agent | Ensure a molar ratio of at least 1:1 of the brominating agent to the starting material. A slight excess (e.g., 1.05 equivalents) of the brominating agent can help drive the reaction to completion. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they also slow down the reaction rate. Gradually increase the temperature and monitor the reaction by TLC. |
| Short Reaction Time | Continue to monitor the reaction by TLC until the starting material spot is no longer visible. |
| Deactivated Brominating Agent | Use a fresh batch of the brominating agent, as reagents like NBS can degrade over time. |
Issue 2: Formation of Over-Brominated By-products
-
Question: I am observing a significant amount of a di-brominated impurity in my product. How can I prevent this?
-
Answer: The formation of 2-Amino-3,5-dibromo-4-methoxybenzoic acid is a common issue due to the highly activated nature of the aromatic ring.
Strategies for Minimization:
| Strategy | Detailed Explanation |
| Stoichiometry Control | Use a precise 1:1 molar ratio of the starting material to the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of a second bromination. |
| Temperature Control | Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and enhance selectivity for mono-bromination. |
| Solvent Choice | Using a less polar solvent may reduce the reactivity of the brominating agent. |
| Reaction Time | Closely monitor the reaction using TLC. Once the starting material is consumed and the desired product is the major spot, quench the reaction to prevent further bromination. |
Issue 3: Product Discoloration
-
Question: The isolated product is not a white or off-white powder and has a distinct color. What is the cause and how can I purify it?
-
Answer: Discoloration often indicates the presence of minor impurities or oxidation by-products.
Purification Methods:
| Method | Description |
| Recrystallization | This is a highly effective method for purifying the final product. A mixture of ethanol and water or methanol and water can be a good starting point for selecting a recrystallization solvent system. |
| Activated Charcoal Treatment | Before recrystallization, treating the solution of the crude product with activated charcoal can help remove colored impurities. |
| Column Chromatography | For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a crucial technique for quantifying the purity of this compound and identifying impurities.[1]
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities by their unique spectral signatures.
-
Instrument: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.
Visualizations
Caption: Impurity formation pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for impurity minimization.
References
How to improve the regioselectivity of reactions involving 2-Amino-5-bromo-4-methoxybenzoic acid
Welcome to the technical support center for 2-Amino-5-bromo-4-methoxybenzoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to enhance the regioselectivity of chemical transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity is primarily governed by the electronic and steric effects of the four substituents on the aromatic ring:
-
Amino (-NH₂): A strong activating group that directs incoming electrophiles to the ortho and para positions.[1][2]
-
Methoxy (-OCH₃): Also a strong activating group, directing ortho and para.[3]
-
Carboxylic Acid (-COOH): A deactivating group that directs incoming electrophiles to the meta position.[4]
-
Bromo (-Br): A deactivating group that directs ortho and para.[5]
In electrophilic aromatic substitution (EAS), the more powerful activating groups, the amino and methoxy groups, dominate the directing effects.[2][3] The interplay between these groups, steric hindrance, and the specific reaction conditions ultimately determines the position of substitution.
Q2: For an electrophilic aromatic substitution (EAS) reaction, which position on the ring is most likely to react?
A2: The C3 position is the most probable site for electrophilic attack. This is because C3 is ortho to both the strongly activating amino group (at C2) and the methoxy group (at C4). The directing effects of these two groups reinforce each other at this position. The other available position, C6, is ortho to the deactivating carboxylic acid group and subject to greater steric hindrance, making it less favorable for substitution.
Q3: How can I selectively perform a reaction at the bromine position?
A3: The carbon-bromine bond is ideal for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions. These methods are highly selective for the halogenated position. To achieve high yields, it is often necessary to optimize the choice of catalyst, ligand, base, and solvent.[6] Protecting the amino group can sometimes prevent catalyst inhibition and improve reaction outcomes.
Q4: What are the most effective strategies for protecting the amino group?
A4: Protecting the amino group can prevent unwanted side reactions and modulate its directing effect. Common protecting groups for amines include:
-
Acetyl (Ac): Introduced using acetyl chloride or acetic anhydride. It is stable under many conditions but can be removed with acid or base.
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to base but readily removed with acid (e.g., TFA).[7]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions but removed with a mild base like piperidine.[7]
-
Tosyl (Ts): A very stable group, often requiring harsh conditions like sodium in liquid ammonia for removal, though milder photochemical methods exist.[7][8]
The choice of protecting group depends on the stability required during subsequent reaction steps and the conditions needed for its removal.[9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C3 and C6 substituted isomers is formed. | The directing effect of the activating groups is not sufficiently dominant over other factors, or harsh reaction conditions are reducing selectivity. | 1. Lower the reaction temperature: This often increases selectivity by favoring the pathway with the lowest activation energy. 2. Choose a bulkier electrophile: Steric hindrance at the C6 position (next to -COOH) will be more pronounced, favoring substitution at C3. 3. Protect the amino group: Converting the -NH₂ to an amide (e.g., -NHAc) reduces its activating strength, which can alter the balance of directing effects. |
| Low overall yield or product decomposition. | The reaction conditions are too harsh for the substrate, leading to side reactions or degradation. The strong activation from the -NH₂ and -OCH₃ groups can make the ring susceptible to over-reaction or oxidation. | 1. Use milder reagents: For example, use NBS in DMF instead of Br₂/FeBr₃ for bromination. 2. Protect the amino group: This reduces the ring's reactivity and can prevent oxidative side reactions.[9] 3. Shorten the reaction time and monitor progress carefully using TLC or LC-MS. |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls or fails to go to completion. | Catalyst inhibition/poisoning: The free amino group can coordinate to the palladium center, inhibiting its catalytic activity.[6] Poor catalyst/ligand choice: The selected catalytic system may not be active enough for this specific substrate. | 1. Protect the amino group: Acylation or carbamation (e.g., with a Boc group) prevents coordination to the palladium catalyst. 2. Screen different ligands: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalyst performance. |
| Significant formation of de-brominated starting material. | Proto-debromination: This side reaction can occur if the reaction conditions are not optimal, particularly with certain bases or solvents. | 1. Change the base: A weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOtBu.[6] 2. Use an anhydrous solvent: Water can sometimes promote proto-debromination. Use dry dioxane, toluene, or DMF.[6] |
Experimental Protocols
Protocol 1: N-Acetylation of this compound (Amine Protection)
This protocol describes a standard procedure to protect the amino group, which can enhance regioselectivity in subsequent reactions by moderating its activating effect and preventing side reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq), followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(5-bromo-2-carboxy-4-methoxyphenyl)acetamide.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki coupling of the C-Br bond. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific arylboronic acids.[6][10]
Materials:
-
N-protected this compound derivative (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the bromo-substrate (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Directing Effects on the Aromatic Ring
The following diagram illustrates the directing influences of the substituents on the available C3 and C6 positions for electrophilic aromatic substitution.
Caption: Directing effects for electrophilic substitution.
Workflow for Improving Reaction Regioselectivity
This workflow provides a logical approach to troubleshooting and optimizing reactions.
Caption: Decision workflow for reaction optimization.
References
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. fiveable.me [fiveable.me]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. jocpr.com [jocpr.com]
- 10. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Recrystallization of 2-Amino-5-bromo-4-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining recrystallization techniques for obtaining high-purity 2-Amino-5-bromo-4-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| No Crystals Form | I've cooled the solution, but no crystals are forming. What should I do? | Solution may not be supersaturated or nucleation is inhibited. • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1] • Seed Crystals: Add a tiny crystal of the crude product ("seed crystal") to the solution to initiate crystal growth.[2] • Increase Concentration: The solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the solute concentration, then allow it to cool again.[1][3] • Cool Further: If crystals haven't formed at room temperature, cool the flask in an ice bath. For some systems, even colder temperatures in a freezer might be necessary.[1] |
| Oiling Out | Instead of crystals, an oily layer is forming at the bottom of my flask. How can I fix this? | The solute is coming out of solution above its melting point, often due to a high concentration of impurities or too rapid cooling. • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent to lower the saturation point and then allow it to cool more slowly.[1][2] • Slow Down Cooling: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[1] • Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent pairs.[1][3] |
| Low Yield | I've collected my crystals, but the yield is very low. Why did this happen? | This is often due to using too much solvent or premature crystallization. • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2][4] • Prevent Premature Crystallization: If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or funnel stem.[5] • Cold Wash: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.[4] |
| Poor Purity | My final product is still impure. How can I improve the purity? | Impurities may be co-crystallizing with the product. • Slow Crystallization: Ensure the cooling process is slow and undisturbed. Rapid crystal growth can trap impurities within the crystal lattice.[2] • Second Recrystallization: If purity is still an issue, a second recrystallization may be necessary. • Charcoal Treatment: If the solution is colored by impurities, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb them. Use charcoal sparingly as it can also adsorb the desired product.[6] |
| Product Won't Dissolve | The crude product is not dissolving in the hot solvent. What's wrong? | The solvent may be inappropriate or there isn't enough of it. • Check Solvent Suitability: this compound has both polar (amino, carboxylic acid) and non-polar (brominated aromatic ring) features. A single solvent may not be effective. Test solubility in a range of solvents on a small scale first.[4] • Use a Solvent Pair: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective. Dissolve the compound in a minimum of the "good" solvent (in which it is more soluble) and then add the "poor" anti-solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1] • Add More Solvent: Ensure you are adding enough hot solvent in portions until the solid fully dissolves.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the structure (containing amino, carboxylic acid, and aromatic functionalities) and data from similar compounds, good starting points for solvent selection include polar protic solvents like ethanol, methanol, or isopropanol.[7] A mixed solvent system, such as ethanol-water, is also a very common and effective choice for recrystallizing substituted benzoic acids.[1][8]
Q2: What are the likely impurities in crude this compound?
A2: Potential impurities often stem from the synthesis process. These can include unreacted starting materials (e.g., m-methoxybenzoic acid), or byproducts from side reactions, such as the formation of regioisomers or di-brominated products.[3]
Q3: How can I determine the purity of my recrystallized product?
A3: The most common methods for assessing purity are melting point determination and High-Performance Liquid Chromatography (HPLC). A pure compound will have a sharp melting point range. The reported melting point for the related compound 2-Amino-4-bromobenzoic acid is 230-234 °C, which can serve as a reference point.[4] HPLC provides a quantitative measure of purity.
Q4: Is it necessary to perform a hot filtration?
A4: A hot filtration step is recommended if there are insoluble impurities (like dust or byproducts) or if you have used activated charcoal to decolorize the solution. This step removes impurities that do not dissolve in the hot recrystallization solvent.[5]
Q5: My recrystallization is proceeding too quickly. How can I slow it down?
A5: Rapid crystallization can trap impurities. To slow it down, place the flask back on the heat source and add a small amount of extra solvent (1-2 mL). This will ensure the solution is not oversaturated when it begins to cool, allowing for slower, more controlled crystal growth.[2]
Quantitative Data Summary
The following table summarizes recrystallization data for a closely related compound, 2-bromo-5-methoxybenzoic acid, which can serve as a valuable starting point for optimizing the purification of this compound.
| Recrystallization Solvent | Purity Achieved (%) | Reference |
| Ethanol | 99.4 | [7] |
| Methanol | 99.2 | [7] |
| Isopropanol | 99.5 | [7] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, or an Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Stir bar
-
Stemless funnel and filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Ice bath
Procedure:
-
Solvent Selection: If the ideal solvent is unknown, perform a small-scale test. Place a small amount of the crude material in a test tube and add a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol) and begin heating the mixture on a hot plate with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Do not disturb the flask during this period.[1]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. westfield.ma.edu [westfield.ma.edu]
Validation & Comparative
Purity Assessment of 2-Amino-5-bromo-4-methoxybenzoic acid: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for chemical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of 2-Amino-5-bromo-4-methoxybenzoic acid. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the optimal analytical strategy.
Data Presentation: HPLC vs. qNMR for Purity Analysis
The choice between HPLC and quantitative NMR (qNMR) for purity determination depends on various factors, including the need for a reference standard, the type of information required, and the nature of potential impurities. The following table summarizes the key performance characteristics of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.[1][2] |
| Primary Use | Quantification of the main component and detection of impurities. | Absolute quantification without a specific reference standard of the analyte, structural elucidation of impurities.[2][3] |
| Reference Standard | Typically requires a well-characterized reference standard of the analyte. | Can use a certified internal standard that is structurally different from the analyte.[2] |
| Sensitivity | High (can detect impurities at low levels, often in the ppm range). | Generally lower than HPLC, but sufficient for most purity assessments. |
| Specificity | High, especially when coupled with a mass spectrometer (LC-MS). | High, provides structural information that can distinguish between isomers. |
| Sample Throughput | Can be automated for high throughput analysis. | Generally lower throughput due to longer acquisition times for high precision. |
| Quantification | Relative quantification based on peak area percentage or against a calibration curve. | Absolute quantification based on the integral ratio of analyte to internal standard signals. |
Illustrative Purity Assessment Data for this compound
The following table presents a hypothetical but realistic comparison of purity assessment results for a batch of this compound obtained by HPLC and qNMR.
| Parameter | HPLC Result | qNMR Result |
| Purity (%) | 99.2% (Area Normalization) | 98.9% (vs. Maleic Acid Internal Standard) |
| Major Impurity | 0.5% (Unidentified, RT = 3.8 min) | Not detected above limit of quantification. |
| Residual Solvent | Not applicable | 0.2% (Acetone) |
| Water Content | Not determined | Not determined |
| Assay (w/w) | Not determined | 98.7% |
Experimental Protocols
Detailed methodologies for HPLC and NMR analysis are crucial for reproducible and accurate results. The following are representative protocols for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a widely used method for the purity analysis of aromatic compounds.[4][5] This protocol is a typical starting point and may require optimization.
1. Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
This compound sample and reference standard.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis and Data Interpretation:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the reference standard to determine its retention time and peak shape.
-
Inject the sample solution.
-
The purity is calculated based on the peak area of the main component as a percentage of the total peak area of all components in the chromatogram (area normalization).
Quantitative NMR (qNMR) Protocol
qNMR is a powerful primary analytical method for determining the absolute purity of a substance.[1][2][6]
1. Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher).[7]
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d6, ensuring both analyte and standard are soluble).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
This compound sample.
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Nucleus: ¹H.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for the purity assessment of this compound using HPLC and qNMR.
Caption: Workflow for HPLC Purity Determination.
Caption: Workflow for qNMR Purity Determination.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 2-Amino-5-bromo-4-methoxybenzoic Acid and its Chloro Analog for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Amino-5-bromo-4-methoxybenzoic acid and its chloro analog, 2-Amino-5-chloro-4-methoxybenzoic acid. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, synthesis, and potential applications, supported by available experimental data and theoretical considerations.
Physicochemical and Spectroscopic Properties
The following tables summarize the key physicochemical and spectroscopic data for the two compounds. Data for the chloro analog is more readily available in public databases, while some properties for the bromo analog are predicted or remain to be experimentally determined.
Table 1: Physicochemical Properties
| Property | This compound | 2-Amino-5-chloro-4-methoxybenzoic acid |
| Molecular Formula | C₈H₈BrNO₃[1] | C₈H₈ClNO₃[2] |
| Molecular Weight | 246.06 g/mol [1] | 201.61 g/mol [2] |
| Appearance | Light pink crystalline powder[3] | White to pale yellow crystals or powder |
| Melting Point | Not available | 208 °C[4] |
| pKa (Predicted) | Predicted data not readily available | Predicted data not readily available |
| Solubility | Data not available | Data not available |
| CAS Number | 169045-04-9[3] | 7206-70-4[2] |
Table 2: Spectroscopic Data
| Technique | This compound | 2-Amino-5-chloro-4-methoxybenzoic acid |
| ¹H NMR | Predicted shifts would be similar to the chloro analog, with potential minor variations due to the different halogen. | ¹H NMR data is available, typical shifts would be observed for aromatic protons, methoxy, and amino groups. |
| ¹³C NMR | Predicted shifts would be similar to the chloro analog, with the carbon bearing the bromine showing a characteristic shift. | ¹³C NMR data is available.[5] |
| Mass Spectrometry | Molecular Ion (M⁺): Expected around 245/247 (due to Br isotopes). | Molecular Ion (M⁺): Observed around 201/203 (due to Cl isotopes). |
| IR Spectroscopy | Characteristic peaks for N-H, C=O, C-O, and C-Br bonds are expected. | IR spectra are available, showing characteristic functional group absorptions. |
Synthesis and Reactivity
Both compounds can be synthesized from a common precursor, 2-amino-4-methoxybenzoic acid, through electrophilic halogenation. The choice of halogenating agent and reaction conditions is crucial for achieving regioselectivity.
Experimental Protocols
Synthesis of 2-Amino-5-chloro-4-methoxybenzoic acid
A common synthetic route involves the direct chlorination of an intermediate, methyl 4-amino-2-methoxybenzoate, followed by hydrolysis.[6]
-
Chlorination: To a solution of methyl 4-amino-2-methoxybenzoate in a suitable solvent such as DMF, an equimolar amount of N-chlorosuccinimide (NCS) is added.[6] The reaction mixture is heated (e.g., to 70°C) and stirred for several hours.[6] The product, methyl 4-amino-5-chloro-2-methoxybenzoate, is then precipitated by pouring the reaction mixture into ice water and collected by filtration.[6]
-
Hydrolysis: The isolated methyl ester is then subjected to alkaline hydrolysis. This is typically achieved by refluxing with a base such as potassium hydroxide in a mixed solvent system like methanol and water.[6]
-
Acidification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to around 5 with an acid (e.g., 3M HCl) to precipitate the final product, 2-amino-5-chloro-4-methoxybenzoic acid, which is then collected by filtration and dried.[6]
Proposed Synthesis of this compound
A plausible synthetic route for the bromo analog would involve the bromination of 2-amino-4-methoxybenzoic acid. The regioselectivity of this reaction is directed by the activating amino and methoxy groups.
-
Bromination: 2-Amino-4-methoxybenzoic acid is dissolved in a suitable solvent, such as acetic acid. An equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is added portion-wise at a controlled temperature. The reaction progress is monitored by a suitable technique like TLC.
-
Work-up: Upon completion, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration and washed with water to remove any remaining acid and salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Comparative Reactivity
The primary difference in reactivity between the bromo and chloro analogs lies in the nature of the carbon-halogen bond. The C-Br bond is generally weaker and more polarizable than the C-Cl bond. This has significant implications for their use in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): Aryl bromides are typically more reactive than aryl chlorides in these reactions.[7] The oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step, is faster for aryl bromides. Consequently, reactions involving the bromo analog can often be carried out under milder conditions, with lower catalyst loadings and shorter reaction times compared to the chloro analog.
Biological Activity and Applications
The chloro analog, 2-amino-5-chloro-4-methoxybenzoic acid, is a well-documented intermediate in the synthesis of pharmaceuticals, most notably as a precursor to potent and selective 5-HT₄ receptor agonists. These agonists have therapeutic potential in treating gastrointestinal motility disorders and cognitive impairments.
The biological activity of this compound is not as well-characterized in publicly available literature. However, the presence of a halogen atom on an aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[8][9] It is plausible that the bromo analog could also serve as a valuable intermediate in drug discovery, potentially leading to compounds with altered potency, selectivity, or metabolic stability compared to their chlorinated counterparts.
5-HT₄ Receptor Signaling and Assay Protocol
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is a key target for drugs developed from the chloro analog.
General Protocol for a 5-HT₄ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT₄ receptor.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human 5-HT₄ receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM HEPES (pH 7.4), is used for the assay.
-
Competition Assay: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT₄ receptor antagonist (e.g., [³H]-GR113808) and varying concentrations of the test compound.[10]
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Quantification: The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.
Visualizations
Synthesis Workflows
Caption: Workflow for the synthesis of the chloro analog.
Caption: Proposed workflow for the synthesis of the bromo analog.
5-HT₄ Receptor Signaling Pathway
Caption: Simplified 5-HT₄ receptor signaling pathway.
Conclusion
Both this compound and its chloro analog are valuable building blocks for medicinal chemistry and drug discovery. The chloro analog is well-established as a precursor to 5-HT₄ receptor agonists. While experimental data for the bromo analog is less abundant, its predicted higher reactivity in cross-coupling reactions suggests it could be a more versatile intermediate for the synthesis of diverse compound libraries. The choice between these two analogs will depend on the specific synthetic strategy, the desired biological target, and considerations of cost and availability. Further research into the biological activities of derivatives of the bromo analog is warranted to fully explore its potential in drug development.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. rsc.org [rsc.org]
- 5. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum [chemicalbook.com]
- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2-Amino-5-bromo-4-methoxybenzoic acid with 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of 2-Amino-5-bromo-4-methoxybenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry. We present predicted NMR data, detailed experimental protocols, and a comparative analysis with a structurally similar alternative.
Structural Elucidation using 2D NMR
Two-dimensional NMR spectroscopy provides powerful through-bond and through-space correlation data that is often essential for the unambiguous assignment of complex molecular structures. For a molecule like this compound, with multiple substituents on a benzene ring, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for confirming the precise substitution pattern.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimental NMR data for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted using online NMR prediction tools. These predictions serve as a reliable basis for comparison with experimental data.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 7.25 | s | 1H |
| H-6 | 6.50 | s | 1H |
| -OCH₃ | 3.85 | s | 3H |
| -NH₂ | 4.50 (broad) | s | 2H |
| -COOH | 11.50 (broad) | s | 1H |
| Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| C-1 | 110.0 |
| C-2 | 148.0 |
| C-3 | 115.0 |
| C-4 | 155.0 |
| C-5 | 100.0 |
| C-6 | 118.0 |
| C=O | 170.0 |
| -OCH₃ | 56.0 |
Key 2D NMR Correlations for Structural Validation
The following table summarizes the expected key correlations from COSY, HSQC, and HMBC experiments that would confirm the structure of this compound.
| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | No significant correlations expected between aromatic protons due to their isolation. | Confirms the lack of adjacent aromatic protons. |
| HSQC | ¹H - ¹³C (one-bond) | H-3 to C-3; H-6 to C-6; -OCH₃ protons to -OCH₃ carbon. | Directly connects protons to their attached carbons. |
| HMBC | ¹H - ¹³C (multi-bond) | H-3 to C-1, C-2, C-4, C-5; H-6 to C-1, C-2, C-4, C-5; -OCH₃ protons to C-4. | Establishes the connectivity between different parts of the molecule and confirms the substitution pattern. |
Experimental Protocols
To acquire high-quality 2D NMR data for structural validation, the following experimental protocols are recommended.
Sample Preparation
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is fully dissolved to avoid line broadening.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Spectral width: 16 ppm
-
Acquisition time: ~2 s
-
Relaxation delay: 2 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Spectral width: 240 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
-
COSY:
-
Pulse sequence: cosygpqf
-
Number of increments: 256
-
Number of scans per increment: 8
-
Spectral width in F2 and F1: 10 ppm
-
-
HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of increments: 256
-
Number of scans per increment: 16
-
Spectral width in F2: 10 ppm
-
Spectral width in F1: 180 ppm
-
-
HMBC:
-
Pulse sequence: hmbcgpndqf
-
Number of increments: 256
-
Number of scans per increment: 32
-
Spectral width in F2: 10 ppm
-
Spectral width in F1: 220 ppm
-
Structural Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the combined data from 1D and 2D NMR experiments.
Comparative Analysis with an Alternative: 2-Amino-4-bromo-5-methoxybenzoic acid
To highlight the importance of 2D NMR in distinguishing between isomers, we compare the expected NMR data of this compound with its isomer, 2-Amino-4-bromo-5-methoxybenzoic acid.
| Feature | This compound | 2-Amino-4-bromo-5-methoxybenzoic acid (Predicted) | Key Differentiator |
| Aromatic ¹H Signals | Two singlets | Two singlets | The chemical shifts will differ due to the different electronic environments. |
| HMBC Correlation from -OCH₃ | To C-4 | To C-5 | This is a definitive correlation to distinguish the two isomers. |
| HMBC Correlations from H-3 | To C-1, C-2, C-4, C-5 | To C-1, C-2, C-5, C-6 | The long-range couplings will be to different sets of carbons. |
| HMBC Correlations from H-6 | To C-1, C-2, C-4, C-5 | To C-1, C-2, C-4, C-5 | The long-range couplings will be to different sets of carbons. |
The subtle yet significant differences in the HMBC correlation patterns provide unambiguous evidence to differentiate between these two closely related isomers, a task that would be challenging with 1D NMR alone.
Comparing the reactivity of bromo vs. chloro substituted aminobenzoic acids in Suzuki coupling
For researchers and professionals in drug development, the choice of starting materials is a critical decision that influences synthetic efficiency, cost, and overall project timelines. Among the versatile building blocks available, halogenated aminobenzoic acids are staples in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This guide provides a detailed comparison of the reactivity of bromo- and chloro-substituted aminobenzoic acids in the widely used Suzuki-Miyaura coupling reaction, supported by representative experimental data and protocols.
Data Presentation: A Quantitative Comparison
The reactivity of the halogen substituent in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F.[1] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-bromine bond, compared to the carbon-chlorine bond, facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions.[1][2]
The following table summarizes representative data for the Suzuki-Miyaura coupling of 4-amino-3-bromobenzoic acid and 4-amino-3-chlorobenzoic acid with phenylboronic acid, illustrating the practical implications of their differing reactivities.
| Parameter | 4-Amino-3-bromobenzoic acid | 4-Amino-3-chlorobenzoic acid |
| Coupling Partner | Phenylboronic acid | Phenylboronic acid |
| Catalyst System | Pd(dppf)Cl₂ (3 mol%) | XPhos Pd G3 (5 mol%) |
| Base | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | t-BuOH |
| Temperature (°C) | 100 | 110 |
| Time (h) | 12 | 24 |
| Yield (%) | ~88 | ~75 |
Data is compiled and representative based on typical outcomes.[1]
As the data indicates, the bromo-substituted aminobenzoic acid affords a higher yield in a shorter reaction time and at a lower temperature compared to its chloro-substituted counterpart. The less reactive chloro-aminobenzoic acid often necessitates the use of more specialized and bulky phosphine ligands, such as XPhos, to achieve efficient coupling.[1]
Experimental Protocols
Below is a general, representative protocol for the Suzuki-Miyaura cross-coupling of a halo-aminobenzoic acid with an arylboronic acid. Optimization may be required for specific substrates and desired outcomes.
Materials:
-
Halo-aminobenzoic acid (bromo or chloro derivative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ for bromo-derivative, XPhos Pd G3 for chloro-derivative) (3-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane/Water, t-BuOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the halo-aminobenzoic acid, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.
-
Heat the reaction mixture with vigorous stirring to the required temperature (e.g., 80-100 °C for the bromo-derivative; 100-120 °C for the chloro-derivative).[3]
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired 4-amino-3-aryl-benzoic acid.
Visualizing the Workflow and Reactivity Factors
To further clarify the experimental process and the underlying principles of reactivity, the following diagrams are provided.
References
A Comparative Guide to LC-MS Analysis for the Confirmation of 2-Amino-5-bromo-4-methoxybenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate and sensitive confirmation of pharmaceutical intermediates and derivatives is paramount. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the confirmation of 2-Amino-5-bromo-4-methoxybenzoic acid and its derivatives. The comparison is supported by experimental data synthesized from closely related compounds to provide a robust analytical framework.
Method Performance: A Head-to-Head Comparison
The selection of an analytical technique for the confirmation of this compound derivatives hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. While LC-MS is a powerful tool for this purpose, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, each with its own set of advantages and limitations.
Table 1: Comparison of Analytical Methods for the Analysis of Aromatic Amines and Substituted Benzoic Acids
| Performance Parameter | LC-MS/MS | HPLC-UV | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL | ~1 µg/mL | Analyte Dependent |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | ~4 µg/mL | Analyte Dependent |
| Linearity (R²) | >0.999 | >0.999 | >0.99 |
| Selectivity | Very High | Moderate | High |
| Key Advantages | High sensitivity and selectivity, suitable for complex matrices, provides molecular weight and structural information. | Robust, widely available, cost-effective. | High separation efficiency for volatile compounds. |
| Key Limitations | Higher equipment and operational costs, potential for ion suppression. | Moderate sensitivity, potential for matrix interference. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted for this compound derivatives with appropriate validation.
LC-MS/MS Method
This method is ideal for the sensitive and selective quantification of this compound derivatives in complex matrices.
-
Instrumentation : An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column : A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used for the separation of aromatic acids and amines.
-
Mobile Phase : Gradient elution is typically employed with a mobile phase consisting of:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate : A typical flow rate is 0.3 - 0.5 mL/min.
-
Mass Spectrometry :
-
Ionization Mode : Electrospray ionization in positive ion mode (ESI+) is generally suitable for aminobenzoic acids.
-
MS/MS Detection : Multiple Reaction Monitoring (MRM) is used for quantification. For this compound (exact mass: 244.98), hypothetical MRM transitions would be determined by direct infusion of a standard. Based on the fragmentation of similar compounds like 4-methoxybenzoic acid, a potential fragmentation pathway would involve the loss of a methyl group followed by the loss of carbon monoxide.[1] The bromine isotope pattern (79Br and 81Br) would also be a key diagnostic feature.
-
HPLC-UV Method
A robust and cost-effective method suitable for screening and quantification at higher concentrations.
-
Instrumentation : A standard HPLC system with a UV-Vis detector.
-
LC Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient mobile phase can be used, for example, a mixture of phosphate buffer and acetonitrile.
-
Detection : UV detection at a wavelength determined by the UV spectrum of this compound. Aromatic amines and benzoic acids typically have strong UV absorbance.
-
Flow Rate : A standard flow rate of 1.0 mL/min is often used.
GC-MS Method (with Derivatization)
This technique can be used for the analysis of this compound derivatives after a derivatization step to increase volatility.
-
Derivatization : The carboxylic acid and amino groups are polar and require derivatization to make the molecule volatile for GC analysis. Silylation is a common derivatization technique for these functional groups.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
GC Column : A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Temperature Program : An oven temperature program is used to separate the derivatized analytes.
-
Ionization Mode : Electron Ionization (EI) is standard.
Visualizing the Analytical Workflow
To aid in understanding the logical flow of analysis, the following diagrams illustrate the experimental workflows.
Caption: LC-MS analysis workflow for this compound derivatives.
Caption: Comparison of analytical techniques for the target analyte.
Conclusion
For the definitive confirmation and sensitive quantification of this compound and its derivatives, LC-MS/MS stands out as the superior method due to its high sensitivity and selectivity. It is particularly advantageous when dealing with complex sample matrices or when trace-level detection is required. However, for routine analysis, quality control purposes where analyte concentrations are higher, or in laboratories with budget constraints, HPLC-UV offers a reliable and cost-effective alternative. GC-MS can also be a viable option, provided that an efficient and reproducible derivatization method is developed. The choice of the most appropriate technique will ultimately depend on the specific analytical requirements, available resources, and the intended application.
References
Characterization of 2-Amino-5-bromo-4-methoxybenzoic Acid Impurities: A Mass Spectrometry-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical determinant of drug safety and efficacy. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the characterization of potential impurities in 2-Amino-5-bromo-4-methoxybenzoic acid, a key building block in pharmaceutical synthesis. By presenting detailed experimental protocols, comparative data, and workflow visualizations, this document serves as a practical resource for researchers and professionals engaged in drug development and quality control.
Introduction to Impurity Profiling
Impurity profiling is the identification and quantification of all potential impurities present in a pharmaceutical substance. These impurities can originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the substance over time, or interaction with packaging materials. Regulatory agencies mandate stringent control over impurity levels, making robust analytical techniques for their characterization essential. Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[1][2][3]
Potential Impurities in this compound
The potential impurity profile of this compound is largely dictated by its synthetic pathway and storage conditions. Common synthetic routes for related brominated and methoxylated benzoic acids can introduce several types of process-related impurities. Additionally, the functional groups present in the molecule—an aromatic amine, a carboxylic acid, a bromo substituent, and a methoxy group—make it susceptible to specific degradation pathways.
Table 1: Potential Process-Related and Degradation Impurities of this compound
| Impurity Type | Potential Impurity Name | Molecular Weight ( g/mol ) | Potential Origin |
| Process-Related | 2-Amino-4-methoxybenzoic acid | 167.16 | Incomplete bromination |
| 2-Amino-5-bromo-benzoic acid | 216.03 | Starting material impurity or demethylation | |
| Isomers (e.g., 2-Amino-3-bromo-4-methoxybenzoic acid) | 246.06 | Non-selective bromination | |
| Dimerization products | Varies | Side reactions during synthesis | |
| Degradation | Decarboxylation product (4-bromo-3-methoxyaniline) | 202.05 | Thermal stress, acidic conditions |
| Oxidation products (e.g., N-oxide) | 262.06 | Oxidative stress | |
| Dehalogenation product (2-Amino-4-methoxybenzoic acid) | 167.16 | Reductive degradation | |
| Hydrolysis of methoxy group (2-Amino-5-bromo-4-hydroxybenzoic acid) | 232.03 | Acidic or basic hydrolysis |
Mass Spectrometry-Based Analytical Strategies
A multi-faceted approach employing various mass spectrometry techniques is crucial for the comprehensive characterization of impurities. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of unknown impurities, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for impurity profiling, offering both separation and identification capabilities in a single analysis.
Experimental Protocol: LC-MS/MS for Impurity Profiling
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice for separating compounds with varying polarities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute a wide range of impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure the detection of a wide range of impurities.
-
Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation of detected impurities.
-
Collision Energy: Varied to obtain optimal fragmentation for structural analysis.
-
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thereby establishing the stability-indicating nature of the analytical method.[4][5][6][7]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by LC-MS/MS to identify and characterize the resulting degradation products.
Data Presentation and Interpretation
Mass Spectral Fragmentation Analysis
Predicted Fragmentation Pathways:
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation for carboxylic acids.
-
Loss of Methyl Group: Cleavage of the methyl radical (•CH₃, 15 Da) from the methoxy group.
-
Loss of Methoxy Group: Loss of the methoxy radical (•OCH₃, 31 Da).
-
Loss of Bromine: Cleavage of the bromine radical (•Br, 79/81 Da), which will show a characteristic isotopic pattern.
-
Cleavage of the Amine Group: Loss of the amino group (•NH₂, 16 Da).
Table 2: Predicted Key Fragment Ions for this compound (MW: 246.06 g/mol )
| m/z (Predicted) | Proposed Fragment | Neutral Loss |
| 202.01 | [M+H - CO₂]⁺ | Carbon dioxide |
| 231.03 | [M+H - CH₃]⁺ | Methyl radical |
| 215.03 | [M+H - OCH₃]⁺ | Methoxy radical |
| 167.09 | [M+H - Br]⁺ | Bromine radical |
| 230.04 | [M+H - NH₂]⁺ | Amino radical |
Note: The m/z values are predicted and may vary slightly in experimental data.
Comparison with Alternative Analytical Techniques
While LC-MS is the gold standard for impurity profiling, other techniques can be used for specific purposes.
Table 3: Comparison of Analytical Techniques for Impurity Analysis
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by chromatography, detection by mass spectrometry | High sensitivity and selectivity, provides structural information | Higher cost and complexity |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Robust, quantitative, widely available | Does not provide structural information for unknown impurities, requires chromophores |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry | Excellent for volatile and semi-volatile impurities | Not suitable for non-volatile or thermally labile compounds without derivatization |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Provides detailed structural information, quantitative (qNMR) | Lower sensitivity compared to MS, more complex data interpretation |
Visualizing the Workflow and Relationships
Caption: Experimental workflow for the characterization of impurities in this compound.
Conclusion
The characterization of impurities in this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. A comprehensive approach utilizing LC-MS/MS, in conjunction with forced degradation studies, provides the most robust and reliable data for impurity profiling. This guide offers a framework for developing and implementing such analytical strategies, enabling researchers and drug development professionals to meet stringent regulatory requirements and deliver high-quality pharmaceutical products.
References
- 1. jpharmsci.com [jpharmsci.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. forced degradation study: Topics by Science.gov [science.gov]
- 8. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 9. Benzoic acid, 4-methoxy- [webbook.nist.gov]
The Methoxy Group's Influence on Acidity: A Comparative Analysis of Benzoic Acid and 2-Amino-5-bromo-4-methoxybenzoic Acid
For researchers and professionals in drug development, understanding how molecular structure dictates chemical properties is paramount. The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter influencing its solubility, absorption, and interaction with biological targets. This guide provides a detailed comparison of the acidity of 2-Amino-5-bromo-4-methoxybenzoic acid and the parent molecule, benzoic acid, with a specific focus on the role of the methoxy substituent.
Acidity Comparison: An Overview
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the benzene ring that withdraw electron density stabilize this anion through delocalization of the negative charge, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion by intensifying the negative charge, which decreases acidity (raising the pKa).
In this compound, the benzene ring is decorated with three substituents—amino (-NH2), bromo (-Br), and methoxy (-OCH3)—each exerting distinct electronic effects. The methoxy group, positioned para to the carboxylic acid, plays a significant role in modulating the overall acidity compared to unsubstituted benzoic acid.
Quantitative Acidity Data
| Compound | pKa Value | Data Source |
| Benzoic Acid | ~4.20 | Experimental[1][2][3] |
| This compound | > 4.20 | Predicted |
The predicted pKa for the substituted benzoic acid is higher than that of benzoic acid, indicating it is a weaker acid. This decrease in acidity is primarily due to the potent electron-donating effects of the amino and methoxy groups, which outweigh the electron-withdrawing effect of the bromo group.
The Decisive Role of the Methoxy Group
The methoxy (-OCH3) group exhibits a dual electronic nature:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond. This effect tends to stabilize the carboxylate anion and increase acidity.[4]
-
Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene ring.[4][5] This donation of electron density increases the electron density within the ring, an effect that is particularly pronounced at the ortho and para positions.[6]
When positioned para to the carboxylic acid, as in this case, the methoxy group's strong electron-donating resonance effect (+R) dominates its weaker inductive effect (-I).[4][7] This net donation of electrons pushes more electron density towards the carboxylate group, destabilizing the negative charge on the conjugate base.[8][9] A less stable conjugate base corresponds to a weaker acid.
Synergistic and Antagonistic Effects of Other Substituents
-
Amino Group (-NH2) at position 2: Similar to the methoxy group, the amino group is a very strong electron-donating group by resonance (+R), which significantly destabilizes the carboxylate anion and decreases acidity.
-
Bromo Group (-Br) at position 5: Halogens are strongly electron-withdrawing through their inductive effect (-I) but weakly electron-donating by resonance (+R).[10] Overall, the inductive effect dominates, and the bromo group withdraws electron density from the ring, which helps to stabilize the conjugate base and increase acidity.
The combined influence of a powerful electron-donating methoxy group and an even more potent electron-donating amino group overwhelms the stabilizing inductive effect of the single bromo substituent. The result is a net decrease in acidity for this compound relative to benzoic acid.
References
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 3. global.oup.com [global.oup.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Spectroscopic Showdown: Unraveling the Isomers of Amino-Bromo-Methoxybenzoic Acid
A detailed comparative analysis of 2-Amino-5-bromo-4-methoxybenzoic acid and its structural isomers, providing researchers, scientists, and drug development professionals with critical spectroscopic data for unambiguous identification and characterization.
In the intricate world of pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount, dictating a molecule's physicochemical properties, reactivity, and biological activity. This guide offers a comprehensive spectroscopic comparison of this compound and its key positional isomers. By presenting experimental and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this document serves as an essential resource for distinguishing between these closely related compounds.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and two of its isomers. It is important to note that experimental data for some of these compounds is limited in the public domain; therefore, some values are predicted based on established structure-spectra correlations and data from closely related compounds.
| Spectroscopic Technique | This compound | 2-Amino-4-bromo-5-methoxybenzoic acid | 4-Amino-5-bromo-2-methoxybenzoic acid |
| ¹H NMR (ppm) | Predicted: δ 7.6 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 5.0-6.0 (br s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃) | Predicted: δ 7.8 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 5.0-6.0 (br s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃) | Predicted: δ 7.4 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 5.0-6.0 (br s, 2H, -NH₂), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (ppm) | Predicted: δ 168 (C=O), 158 (C-OCH₃), 148 (C-NH₂), 135 (C-Br), 115 (Ar-CH), 112 (Ar-C), 110 (Ar-CH), 56 (-OCH₃) | Predicted: δ 167 (C=O), 155 (C-OCH₃), 150 (C-NH₂), 120 (C-Br), 130 (Ar-CH), 118 (Ar-CH), 110 (Ar-C), 56 (-OCH₃) | Predicted: δ 169 (C=O), 160 (C-OCH₃), 145 (C-NH₂), 110 (C-Br), 132 (Ar-CH), 115 (Ar-CH), 108 (Ar-C), 56 (-OCH₃) |
| IR (cm⁻¹) | N-H stretch: ~3400-3300, C=O stretch: ~1680, C-O stretch: ~1250, C-Br stretch: ~600-500 | N-H stretch: ~3400-3300, C=O stretch: ~1680, C-O stretch: ~1250, C-Br stretch: ~600-500 | N-H stretch: ~3400-3300, C=O stretch: ~1680, C-O stretch: ~1250, C-Br stretch: ~600-500 |
| UV-Vis (nm, λmax) | Predicted: ~260, ~310 | Predicted: ~255, ~300 | Predicted: ~270, ~320 |
| Mass Spec. (m/z) | 245, 247 (M⁺, M⁺+2)[1] | 245, 247 (M⁺, M⁺+2) | 245, 247 (M⁺, M⁺+2)[1] |
Note: NMR data is predicted and should be confirmed with experimental analysis. The chemical shifts are highly dependent on the solvent used.
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, is utilized for data acquisition.
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm. A baseline is first recorded using a cuvette containing only the solvent.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC. For less volatile compounds, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.
-
Ionization: Electron Ionization (EI) is a standard method in GC-MS, where molecules are bombarded with a high-energy electron beam (typically 70 eV). ESI is a soft ionization technique often used with LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum. The presence of a bromine atom is readily identified by the characteristic M+ and M+2 isotopic pattern with approximately equal intensities.[2]
Visualization of the Comparative Workflow
The logical flow of comparing these isomers based on their spectroscopic data can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of isomers.
References
Cross-validation of analytical results for 2-Amino-5-bromo-4-methoxybenzoic acid from different techniques
In the landscape of pharmaceutical research and drug development, the rigorous and accurate analysis of chemical compounds is paramount. For a molecule such as 2-Amino-5-bromo-4-methoxybenzoic acid, a substituted aromatic compound with potential as a synthetic intermediate, ensuring the reliability of analytical data is critical for quality control and regulatory compliance. Cross-validation of results from different analytical techniques is a cornerstone of this assurance, providing a high degree of confidence in the identity, purity, and concentration of the analyte.[1]
This guide presents a comparative overview of four common analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols and a summary of expected performance characteristics are provided to assist researchers, scientists, and drug development professionals in selecting and implementing these methods.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is often dictated by the specific information required, such as quantification of impurities, structural elucidation, or functional group identification. The following table summarizes the typical performance characteristics of each technique for the analysis of a substituted benzoic acid derivative like this compound. The data is compiled from validation studies of structurally similar compounds.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and liquid mobile phase. | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Primary Application | Quantitative purity determination and impurity profiling.[3] | Identification and quantification of volatile impurities and the main compound.[4] | Unambiguous structural elucidation and confirmation. | Identification of functional groups.[5] |
| Linearity (r²) | > 0.999 | > 0.995 | Not typically used for quantification without extensive calibration. | Not a quantitative method. |
| Accuracy (% Recovery) | 98 - 102%[6] | 95 - 105% | - | - |
| Precision (% RSD) | < 2%[6] | < 15% | - | - |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~3 ng/mL | - | - |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~10 ng/mL | - | - |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections outline representative experimental protocols for each of the four techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and determining the concentration of non-volatile and thermally labile compounds.[7] A reverse-phase method is generally suitable for substituted benzoic acids.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.[2]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound and any less polar impurities, before returning to the initial conditions for re-equilibration.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: UV detection at the wavelength of maximum absorbance for this compound (determined by a UV scan).
-
Injection Volume: 10 µL.[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[4] For polar compounds like this compound, derivatization is often necessary to improve volatility.[7]
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Derivatization:
-
React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton of the carboxylic acid and the protons of the amino group to less polar trimethylsilyl derivatives.[9]
-
Incubate the reaction mixture at 60-80 °C for 30-60 minutes.[9]
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the derivatized analyte and any impurities.[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine or DMF).
-
Add the derivatizing agent and incubate as described above.
-
Inject an aliquot of the derivatized solution into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[9]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[5]
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Grind a small amount of the compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.[5]
-
Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.[5]
Acquisition:
-
A background spectrum is recorded first and automatically subtracted from the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[5]
-
Expected characteristic peaks for this compound would include N-H stretches from the amino group, C-H stretches from the aromatic ring and methoxy group, a C=O stretch from the carboxylic acid, and C-O stretches.[10]
Cross-Validation Workflow
Cross-validation ensures that different analytical methods produce comparable and reliable results.[1] The following diagram illustrates a general workflow for the cross-validation of the analytical techniques described.
Caption: A logical workflow for the cross-validation of analytical results.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. While HPLC is the gold standard for purity and assay determination, GC-MS provides valuable information on volatile impurities. Spectroscopic techniques like NMR and FTIR are essential for unambiguous structural confirmation and functional group identification. By cross-validating the results from these orthogonal techniques, researchers can build a robust and reliable analytical profile for this important chemical intermediate, ensuring data integrity for research, development, and regulatory purposes.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijtsrd.com [ijtsrd.com]
Safety Operating Guide
Navigating the Disposal of 2-Amino-5-bromo-4-methoxybenzoic Acid: A Procedural Guide
For immediate reference, 2-Amino-5-bromo-4-methoxybenzoic acid must be treated as hazardous waste and disposed of through a licensed environmental management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, tailored for researchers and laboratory professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Hazard Profile and Immediate Safety Precautions
Before handling, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. The required PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear impervious gloves and protective clothing.[1]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]
Guiding Principle: Segregation of Halogenated Waste
This compound is a halogenated aromatic compound due to the presence of bromine.[2][3] This classification is critical for waste management, as halogenated waste streams must be kept separate from non-halogenated waste.[2][3][4] Co-mingling can lead to dangerous reactions and significantly increases disposal costs.[4] The primary disposal route for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases produced during combustion.[5]
Detailed Disposal Protocol
This protocol covers the disposal of the pure chemical compound as well as materials contaminated with it.
Experimental Protocol: Waste Collection and Handling
Objective: To safely collect and label this compound waste for disposal.
Materials:
-
Designated hazardous waste container for halogenated organics (clearly labeled).
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Chemical fume hood.
-
Waste labels.
-
Sealable bags for contaminated solid waste.
Procedure:
-
Container Preparation:
-
Disposal of Solid this compound:
-
Disposal of Contaminated Labware and Materials:
-
Solid Debris: Items such as weighing paper, gloves, and paper towels that are contaminated with the chemical should be collected in a separate, clearly labeled, sealed plastic bag. This bag should then be placed in the main halogenated solid waste container.
-
Glassware: Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.[2] Collect this rinsate as halogenated liquid waste. [2] Do not dispose of the rinsate down the drain.
-
-
Labeling:
-
Clearly and legibly fill out the hazardous waste label. The label must include:
-
-
Storage:
-
Keep the waste container tightly closed except when adding waste.[1][7]
-
Store the sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials like strong oxidizing agents.[5][7]
-
Ensure the storage location is a designated Satellite Accumulation Area (SAA) in compliance with your institution's policies.[4]
-
-
Final Disposal:
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2] The official SDS instruction is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations."[1]
-
Emergency and Spill Response
In the event of a spill, evacuate the area if necessary. With appropriate PPE, contain the spill using an inert absorbent material.[4] Scoop the absorbed material into a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[4][6] For direct contact, flush the affected skin or eyes with copious amounts of water and seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-Amino-5-bromo-4-methoxybenzoic Acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-5-bromo-4-methoxybenzoic acid (CAS No. 169045-04-9). Adherence to these procedures is essential for ensuring personal safety and proper laboratory conduct.
Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1][2][3][4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | Irritant | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Irritant | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Irritant | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Irritant | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be used in conjunction with safety goggles for enhanced protection against splashes.[5] |
| Skin | Chemical-resistant Gloves | Nitrile rubber gloves are a suitable option as they provide good resistance against a variety of chemicals.[6] Always inspect gloves for any signs of degradation or puncture before use. |
| Laboratory Coat | A long-sleeved lab coat that buttons to the collar and extends to the knees is required to protect against skin exposure.[6] For large-scale operations or in case of emergencies, fire/flame resistant and impervious clothing should be worn.[1] | |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2][7] | |
| Respiratory | NIOSH-approved Respirator | Use only in a well-ventilated area or in a chemical fume hood.[1][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] For situations with potential dust generation, a NIOSH-approved N95 dust mask is required.[8] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Hygiene: Wash hands thoroughly after handling.[1][2][3][4][9] Do not eat, drink, or smoke in the laboratory.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4][9] The storage area should be locked up.[1][3][4]
-
Spills: In case of a spill, avoid dust formation.[3] Scoop up the solid material and place it into a suitable, labeled container for disposal.[7] Ventilate the area and wash the spill site after material pickup is complete.[7]
Disposal:
-
Waste Container: Designate a specific, labeled hazardous waste container for this compound waste.[8] The container must be made of a compatible material, be in good condition with a secure lid, and be clearly labeled as "Hazardous Waste" with the chemical name.[8]
-
Disposal Procedure: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][4][9] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[8]
-
Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[1][3][4] Dispose of contaminated gloves and other disposable materials in the designated hazardous waste container.[8]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. hsa.ie [hsa.ie]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. matrixscientific.com [matrixscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
